Product packaging for 4,6-Dineopentyl-1,3-dioxane(Cat. No.:CAS No. 54646-74-1)

4,6-Dineopentyl-1,3-dioxane

Cat. No.: B15367415
CAS No.: 54646-74-1
M. Wt: 228.37 g/mol
InChI Key: JXADAECIMDGVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dineopentyl-1,3-dioxane is a specialized 1,3-dioxane derivative of interest in advanced organic synthesis and materials science. Its structure, featuring bulky neopentyl (2,2-dimethylpropyl) groups at the 4 and 6 positions, makes it a valuable building block and precursor for developing complex molecular architectures. Researchers utilize this compound as a key intermediate in synthesizing ligands, macrocyclic compounds, and functionalized polymers. The steric properties of the neopentyl substituents can impart significant influence on the conformation and reactivity of the 1,3-dioxane ring, offering unique pathways for stereoselective synthesis. Furthermore, 1,3-dioxane derivatives have demonstrated notable utility in pharmaceutical and agrochemical research, often serving as cores for bioactive molecules with potential antibacterial and antifungal activities . As a high-purity reagent, this compound provides researchers with a reliable starting material for method development and exploration of novel chemical spaces. This product is intended for research purposes in a controlled laboratory environment and is not classified as a medicinal product or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B15367415 4,6-Dineopentyl-1,3-dioxane CAS No. 54646-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54646-74-1

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

4,6-bis(2,2-dimethylpropyl)-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-13(2,3)8-11-7-12(16-10-15-11)9-14(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

JXADAECIMDGVBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(OCO1)CC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The target molecule, 4,6-dineopentyl-1,3-dioxane, as specified in the topic, is not described in the current scientific literature. This guide, therefore, outlines a detailed synthetic pathway for a plausible and structurally related alternative, 2-tert-butyl-5,5-dineopentyl-1,3-dioxane . This proposed molecule contains the key structural features suggested by the original name and is accessible through established synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are widely utilized in organic synthesis as protecting groups for carbonyl compounds and 1,3-diols due to their stability under basic, oxidative, and reductive conditions, and their lability towards acidic hydrolysis. The synthesis of specifically substituted 1,3-dioxanes is of interest for creating complex molecular architectures and as intermediates in the synthesis of larger molecules.

This guide details a three-step synthesis for 2-tert-butyl-5,5-dineopentyl-1,3-dioxane, a sterically hindered 1,3-dioxane. The synthesis begins with the dialkylation of diethyl malonate with neopentyl bromide to form diethyl 2,2-dineopentylmalonate. This is followed by the reduction of the diester to the key intermediate, 2,2-dineopentyl-1,3-propanediol. The final step is the acid-catalyzed acetalization of this diol with pivaldehyde to yield the target 1,3-dioxane.

Overall Synthetic Scheme

The synthesis of 2-tert-butyl-5,5-dineopentyl-1,3-dioxane is proposed to proceed via the following three stages:

Synthetic Workflow Reactants Diethyl Malonate + Neopentyl Bromide Step1 Step 1: Dialkylation Reactants->Step1 Intermediate1 Diethyl 2,2-Dineopentylmalonate Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 2,2-Dineopentyl-1,3-propanediol Step2->Intermediate2 Step3 Step 3: Acetalization Intermediate2->Step3 Pivaldehyde Pivaldehyde Pivaldehyde->Step3 Product 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane Step3->Product

Figure 1: Overall synthetic workflow for 2-tert-butyl-5,5-dineopentyl-1,3-dioxane.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

StepReactionReactantsReagents & ConditionsProductYield (%)Reference
1DialkylationDiethyl malonate, Neopentyl bromideSodium ethoxide, Ethanol, RefluxDiethyl 2,2-dineopentylmalonate65-75Analogous malonic ester syntheses
2ReductionDiethyl 2,2-dineopentylmalonateLithium aluminum hydride (LiAlH₄), Diethyl ether, 0 °C to RT2,2-Dineopentyl-1,3-propanediol85-95[1]
3Acetalization2,2-Dineopentyl-1,3-propanediol, Pivaldehydep-Toluenesulfonic acid (cat.), Toluene, Dean-Stark, Reflux2-tert-Butyl-5,5-dineopentyl-1,3-dioxane70-85[2]

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-Dineopentylmalonate (Dialkylation)

This procedure is based on the general principles of malonic ester synthesis, adapted for a sterically hindered alkyl halide.[3][4][5]

Reaction:

Dialkylation Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A Diethyl Malonate R1 + A->R1 B 2 x Neopentyl Bromide B->R1 C Sodium Ethoxide C->R1 D Ethanol D->R1 E Diethyl 2,2-Dineopentylmalonate F 2 x Sodium Bromide P1 -> R1->P1 Reflux P1->E P1->F

Figure 2: Reaction scheme for the synthesis of diethyl 2,2-dineopentylmalonate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • Neopentyl bromide (2.1 equivalents) is then added slowly to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for an extended period (24-48 hours) to ensure the completion of the dialkylation, given the steric hindrance of the neopentyl group. The progress of the reaction should be monitored by TLC or GC.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure diethyl 2,2-dineopentylmalonate.

Step 2: Synthesis of 2,2-Dineopentyl-1,3-propanediol (Reduction)

This procedure details the reduction of the sterically hindered diester to the corresponding diol using lithium aluminum hydride.[1][6]

Reaction:

Reduction Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product A Diethyl 2,2-Dineopentylmalonate R1 + A->R1 C 1. LiAlH₄, Diethyl Ether C->R1 D 2. H₂O, H⁺ workup P1 -> E 2,2-Dineopentyl-1,3-propanediol R1->P1 0 °C to RT P1->E

Figure 3: Reaction scheme for the synthesis of 2,2-dineopentyl-1,3-propanediol.

Procedure:

  • A solution of diethyl 2,2-dineopentylmalonate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful, sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude 2,2-dineopentyl-1,3-propanediol.

  • The product can be purified by recrystallization or vacuum distillation.

Step 3: Synthesis of 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane (Acetalization)

This final step involves the acid-catalyzed formation of the 1,3-dioxane from the diol and pivaldehyde.[2]

Reaction:

Acetalization Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 2,2-Dineopentyl-1,3-propanediol R1 + A->R1 B Pivaldehyde B->R1 C p-TSA (cat.) C->R1 D Toluene D->R1 E 2-tert-Butyl-5,5-dineopentyl-1,3-dioxane F Water P1 -> R1->P1 Reflux, Dean-Stark P1->E P1->F

Figure 4: Reaction scheme for the synthesis of 2-tert-butyl-5,5-dineopentyl-1,3-dioxane.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2,2-dineopentyl-1,3-propanediol, pivaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate are dissolved in toluene.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is continued until no more water is collected, indicating the completion of the reaction. The progress can also be monitored by TLC or GC.

  • After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-tert-butyl-5,5-dineopentyl-1,3-dioxane.

Conclusion

This guide provides a comprehensive and technically detailed pathway for the synthesis of 2-tert-butyl-5,5-dineopentyl-1,3-dioxane, a plausible alternative to the un-documented this compound. The described three-step synthesis, involving a dialkylation, a reduction, and an acetalization, utilizes standard and well-understood organic reactions. The provided experimental protocols, along with the quantitative data from analogous transformations, offer a solid foundation for the laboratory synthesis of this and other sterically hindered 1,3-dioxanes. Careful attention to the reaction conditions, particularly in the sterically demanding alkylation and acetalization steps, will be crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4,6-Dineopentyl-1,3-dioxane is not a widely documented compound in scientific literature. Therefore, this guide is a theoretical overview based on the established chemical principles of 1,3-dioxane systems and the known properties of neopentyl-substituted molecules. All quantitative data and experimental protocols are predictive and require experimental validation.

Introduction

This compound is a cyclic acetal characterized by a six-membered 1,3-dioxane ring substituted at the 4th and 6th positions with sterically demanding neopentyl groups. The 1,3-dioxane framework is a common structural motif in natural products and is frequently employed in synthetic organic chemistry as a protecting group for 1,3-diols and carbonyl compounds.[1] These acetals are known for their general stability under basic, oxidative, and reductive conditions, while being readily cleaved under acidic conditions.[1] The presence of bulky neopentyl groups is expected to impart unique conformational and reactivity characteristics to the molecule, potentially influencing its stability, solubility, and utility as a synthetic intermediate.

This document provides a predictive summary of the chemical properties, a plausible synthetic route, detailed hypothetical experimental protocols, and expected spectroscopic signatures for this compound.

Chemical Structure and Stereochemistry

The structure of this compound features two stereocenters at positions C4 and C6. Consequently, the molecule can exist as two diastereomers: cis and trans. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. Due to the significant steric bulk of the neopentyl groups (tert-butylmethyl), they are strongly biased to occupy the equatorial positions on the ring to avoid unfavorable 1,3-diaxial interactions. This conformational lock would make the cis-isomer (with both groups equatorial) the thermodynamically favored diastereomer.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueJustification
Molecular Formula C₁₅H₃₀O₂Based on the chemical structure.
Molecular Weight 242.40 g/mol Calculated from the molecular formula.
Appearance Colorless, viscous liquid or low-melting solidTypical for acetals of this molecular weight.[2][3]
Predicted Boiling Point 250-270 °C (at atmospheric pressure)High molecular weight and the presence of polar C-O bonds lead to a high boiling point. Branching may slightly lower it compared to a linear isomer.[4][5]
Predicted Density ~0.90 - 0.95 g/cm³Most non-halogenated organic liquids of this type have densities slightly less than water.[3]
Solubility Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane, acetone, toluene); Insoluble in water.The large, nonpolar hydrocarbon structure dominates the molecule, making it lipophilic. Acetal oxygens offer minimal water solubility for a molecule of this size.[3]

Synthesis and Experimental Protocols

The most direct route for the synthesis of 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of 2,4-dineopentyl-1,3-pentanediol with formaldehyde.

The synthesis is a two-step process: first, the preparation of the requisite diol, followed by the cyclization reaction to form the dioxane ring.

Synthesis_Pathway cluster_step1 Step 1: Diol Synthesis (Aldol Condensation & Reduction) cluster_step2 Step 2: Dioxane Formation (Acetalization) Pivalaldehyde Pivalaldehyde (2 equiv.) Aldol_Adduct Aldol Adduct Pivalaldehyde->Aldol_Adduct Aldol Condensation Base Base (e.g., LDA) Diol 2,4-Dineopentyl-1,3-pentanediol Aldol_Adduct->Diol Reduction Reducer Reducing Agent (e.g., NaBH4) Product This compound Diol->Product Acetalization (Toluene, Reflux) Formaldehyde Formaldehyde (from Paraformaldehyde) Catalyst Acid Catalyst (p-TsOH)

Caption: Proposed synthesis of this compound.
  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The system is protected from atmospheric moisture with a drying tube.

  • Reagents:

    • 2,4-Dineopentyl-1,3-pentanediol (1.0 eq)

    • Paraformaldehyde (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

    • Toluene (approx. 0.2 M concentration of the diol)

  • Procedure:

    • To the round-bottom flask, add 2,4-dineopentyl-1,3-pentanediol, paraformaldehyde, p-TsOH, and toluene.

    • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is formed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (to neutralize the acid), followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound as a mixture of diastereomers.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the target molecule. The following table summarizes the expected data.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR (CDCl₃, 400 MHz)δ 4.9 - 4.6 (m, 2H, O-CH ₂-O); δ 4.1 - 3.8 (m, 2H, CH -O); δ 1.8 - 1.5 (m, 2H, ring CH ₂); δ 1.4 - 1.2 (m, 4H, neopentyl CH ₂); δ 0.95 (s, 18H, C(CH ₃)₃). Note: Signals for diastereotopic protons on the ring and neopentyl CH₂ groups are expected to be complex.[6][7]
¹³C NMR (CDCl₃, 100 MHz)δ 94.5 (O-C H₂-O); δ 80.0 (C H-O); δ 48.0 (neopentyl C H₂); δ 35.0 (ring C H₂); δ 32.0 (C (CH₃)₃); δ 29.8 (C(C H₃)₃).[8][9]
Infrared (IR) (thin film)ν 2955, 2870 cm⁻¹ (strong, C-H alkane stretch); ν 1170, 1100, 1040 cm⁻¹ (strong, characteristic C-O acetal stretch); ν 1470, 1365 cm⁻¹ (medium, C-H bend).[10][11][12]
Mass Spectrometry (EI) m/z (relative intensity): 242 ([M]⁺, very weak or absent), 227 ([M-CH₃]⁺), 185 ([M-C(CH₃)₃]⁺, strong), 125, 85, 57 (base peak, [C(CH₃)₃]⁺). Fragmentation will be dominated by the loss of the stable tert-butyl cation and cleavage of the neopentyl group.[13][14]

Experimental Workflow and Logic

The successful synthesis and characterization of a novel compound like this compound require a systematic workflow.

Experimental_Workflow Synthesis Synthesize Crude Product Purification Purification (Vacuum Distillation or Column Chromatography) Synthesis->Purification Purity_Check Assess Purity (GC-MS, TLC) Purification->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirm->NMR Primary Structure MS Mass Spectrometry Structure_Confirm->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy Structure_Confirm->IR Functional Groups Final_Data Compile Final Data & Report NMR->Final_Data MS->Final_Data IR->Final_Data

Caption: General workflow for synthesis and characterization.

Reactivity and Stability

  • Acid Sensitivity: As a cyclic acetal, this compound is expected to be readily hydrolyzed under aqueous acidic conditions (e.g., HCl or H₂SO₄ in a water/THF mixture) to regenerate 2,4-dineopentyl-1,3-pentanediol and formaldehyde. This reactivity is fundamental to its role as a protecting group.

  • Base and Nucleophile Stability: The compound should be highly stable in the presence of strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and most nucleophiles.

  • Redox Stability: It is expected to be resistant to a wide range of reducing agents (e.g., LiAlH₄, NaBH₄) and common oxidizing agents that do not operate under strongly acidic conditions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the chemical properties, synthesis, and characterization of this compound. The molecule is predicted to be a lipophilic, high-boiling liquid or low-melting solid, with its stereochemistry dominated by the cis-diastereomer where the bulky neopentyl groups occupy equatorial positions. The provided synthetic and analytical protocols are based on well-established methodologies for similar structures and serve as a robust starting point for any researcher interested in the experimental investigation of this compound. The unique steric hindrance provided by the dineopentyl substituents may offer novel applications in stereoselective synthesis or as a specialized protecting group.

References

Structural Analysis of 4,6-Dineopentyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 4,6-dineopentyl-1,3-dioxane. Due to the absence of specific experimental data for this compound in published literature, this document outlines the expected structural features and provides a framework for its analysis based on established principles of conformational analysis of 1,3-dioxane systems and spectroscopic data from analogous substituted 1,3-dioxanes.

Introduction to 1,3-Dioxane Stereochemistry

The 1,3-dioxane ring is a six-membered heterocycle that, similar to cyclohexane, preferentially adopts a chair conformation.[1] The presence of two oxygen atoms in the ring introduces key differences, including shorter C-O bond lengths compared to C-C bonds, which influences the conformational energetics.[1] Substituents on the ring can exist in either axial or equatorial positions, with the equatorial orientation being generally more stable to minimize steric interactions.[1][2] The conformational analysis of substituted 1,3-dioxanes is a subject of significant interest as these systems serve as excellent models for understanding steric and stereoelectronic effects.[3]

For 4,6-disubstituted 1,3-dioxanes, the relative orientation of the substituents gives rise to cis and trans diastereomers. The stereochemistry and conformational preferences of these isomers are crucial for determining their physical, chemical, and biological properties.

Synthesis of this compound

The synthesis of 4,6-disubstituted-1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[2][4] For the target molecule, this compound, the logical synthetic precursor would be 2,4-dineopentyl-1,3-pentanediol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

A general experimental protocol for the synthesis is outlined below.

Experimental Protocol: Synthesis of a 4,6-Disubstituted-1,3-dioxane

Materials:

  • Appropriate 1,3-diol (e.g., 2,4-disubstituted-1,3-pentanediol)

  • Aldehyde or ketone

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of the 1,3-diol in the anhydrous solvent, add the aldehyde or ketone.

  • Add a catalytic amount of the acid catalyst.

  • The reaction mixture is typically heated to reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.[5]

  • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation or column chromatography.[2]

The following diagram illustrates the general workflow for the synthesis and purification of a 4,6-disubstituted-1,3-dioxane.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1,3-Diol + Aldehyde/Ketone Reaction Acid-Catalyzed Acetalization Reactants->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation or Chromatography Evaporation->Purification Product Pure 4,6-Disubstituted-1,3-dioxane Purification->Product

Figure 1: General workflow for the synthesis of 4,6-disubstituted-1,3-dioxanes.

Structural and Conformational Analysis

The structural analysis of this compound would involve the use of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate its connectivity and stereochemistry. Computational modeling is also a powerful tool for predicting stable conformations.

Conformational Preferences

The bulky neopentyl groups at the 4 and 6 positions are expected to strongly favor the equatorial positions to minimize steric strain. This would lead to a rigid chair conformation. For the cis isomer, both neopentyl groups would be on the same face of the ring, while for the trans isomer, they would be on opposite faces. In both cases, a chair conformation with diequatorial neopentyl groups is anticipated to be the most stable.

The logical relationship for determining the conformational preference is depicted in the following diagram:

G A This compound B Chair Conformation A->B C Twist-Boat Conformation A->C D Equatorial Neopentyl Groups B->D E Axial Neopentyl Groups B->E F Minimized Steric Strain D->F G Increased Steric Strain E->G H Most Stable Conformer F->H

Figure 2: Conformational preference logic for this compound.
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-dioxane derivatives. Both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

    • Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

    • The coupling constants between adjacent protons (vicinal coupling, ³J) are diagnostic of the dihedral angle. Large coupling constants are observed for axial-axial and axial-equatorial couplings, while smaller couplings are seen for equatorial-equatorial interactions.

    • The protons of the neopentyl groups would appear as characteristic singlets for the tert-butyl moiety and multiplets for the methylene bridge.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons also provide structural information. The carbon atoms of the neopentyl groups will have distinct chemical shifts.

The following table provides representative ¹H and ¹³C NMR data for the unsubstituted 1,3-dioxane ring to serve as a baseline for comparison.[6][7]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2~4.6 (CH₂)~94.3
C4/C6~3.8 (CH₂)~66.9
C5~1.8 (CH₂)~26.6

3.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve the loss of one or both neopentyl groups and cleavage of the dioxane ring.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic C-O stretching vibrations for the acetal functionality, typically in the range of 1000-1200 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum.

  • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule and to determine their stereochemical orientation.

  • Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and correlations from the HSQC spectrum.

Conclusion

The structural analysis of this compound, while not yet reported in the literature, can be confidently approached using standard organic chemistry techniques. Synthesis via acetalization of the corresponding 1,3-diol is the most direct route. The conformational analysis is expected to be dominated by the strong preference of the bulky neopentyl groups for the equatorial positions, resulting in a rigid chair conformation. A detailed investigation using 1D and 2D NMR spectroscopy, in conjunction with mass spectrometry and IR spectroscopy, would provide a complete structural and stereochemical assignment. The methodologies and representative data presented in this guide provide a robust framework for researchers undertaking the synthesis and characterization of this and related 1,3-dioxane derivatives.

References

Physical properties of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Physical Properties of 4,6-Dineopentyl-1,3-dioxane

This technical guide serves as a summary of the currently available public domain information regarding the physical properties of the chemical compound this compound. A thorough investigation of scientific databases and chemical supplier information was conducted to compile this report.

1. Executive Summary

Despite a comprehensive search of available chemical and scientific literature, no specific experimental data for the physical properties of this compound could be located. This includes fundamental characteristics such as molecular weight, density, boiling point, melting point, and solubility. Furthermore, no documented experimental protocols for the synthesis or determination of these properties, nor any associated signaling pathways or experimental workflows involving this specific compound, were found in the public domain.

2. Data Presentation

As a result of the absence of empirical data, a table summarizing the quantitative physical properties of this compound cannot be provided at this time.

3. Experimental Protocols

The search for detailed methodologies for key experiments related to this compound did not yield any specific protocols. General laboratory procedures for the determination of physical properties of organic compounds are well-established; however, their application to this specific molecule has not been documented in accessible literature.

4. Signaling Pathways and Experimental Workflows

No information was found to suggest that this compound is involved in any known signaling pathways or has been utilized in any published experimental workflows. Consequently, the creation of diagrams illustrating such relationships is not possible.

The lack of available data for this compound presents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in this compound, this indicates that any engagement with this molecule would likely require initial de novo characterization.

It is recommended that any future work on this compound begins with its synthesis and subsequent purification, followed by a comprehensive determination of its fundamental physical and chemical properties using standard analytical techniques such as:

  • Mass Spectrometry (MS) for molecular weight determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for determining melting and boiling points.

  • Pycnometry or densitometry for density measurements.

  • Solubility assays in a range of relevant solvents.

Until such foundational research is conducted and published, the scientific community will remain without a reliable data set for the physical properties of this compound.

In-depth Technical Guide on 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the chemical properties, synthesis, and potential applications of 4,6-Dineopentyl-1,3-dioxane is currently not possible due to the absence of a specific, publicly registered CAS number for this compound.

A thorough search of chemical databases and scientific literature did not yield a unique Chemical Abstracts Service (CAS) number for this compound. The CAS number is a critical and universal identifier for chemical substances, and its absence strongly suggests that the compound is not commercially available and has not been the subject of significant academic or industrial research.

Consequently, the foundational data required to construct an in-depth technical guide—including validated experimental protocols, quantitative physicochemical data, and established biological or signaling pathways—is not available in the public domain.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake novel synthesis and characterization as a first step. This would involve:

  • Chemical Synthesis: Devising and executing a synthetic route to produce this compound. A potential, though unverified, pathway is illustrated below.

  • Structural Confirmation: Utilizing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of the synthesized compound.

  • Physicochemical Characterization: Determining key properties such as melting point, boiling point, solubility, and stability.

  • Biological Screening: Conducting initial in vitro and in vivo assays to explore potential biological activities and toxicological profiles.

Given the lack of specific data, the following sections represent a generalized framework and hypothetical representations that would be relevant for such a novel compound investigation.

Hypothetical Experimental Workflow

For the investigation of a novel compound like this compound, a structured experimental workflow would be essential. The following diagram outlines a logical progression from synthesis to initial biological assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Preliminary Biological Assessment S1 Reactant A (e.g., Pivalaldehyde) S3 Reaction & Workup S1->S3 S2 Reactant B (e.g., 1,3-diol) S2->S3 S4 Purification (e.g., Chromatography) S3->S4 C1 NMR Spectroscopy S4->C1 C_OUT Confirmed Structure C1->C_OUT C2 Mass Spectrometry C2->C_OUT C3 IR Spectroscopy C3->C_OUT B1 In Vitro Assays (e.g., Cytotoxicity, Receptor Binding) C_OUT->B1 B_OUT Biological Activity Profile B1->B_OUT B2 In Vivo Studies (e.g., Rodent Model) B2->B_OUT

Figure 1. A generalized workflow for the synthesis, characterization, and initial biological screening of a novel chemical entity.

Hypothetical Data Summary

Should research be undertaken, the resulting data would be organized for clarity and comparative analysis. The table below serves as a template for presenting key physicochemical and biological data points that would be critical for a comprehensive technical guide.

ParameterValueMethod / Instrument
Identifier
IUPAC NameThis compoundN/A
CAS NumberNot AssignedN/A
Molecular FormulaC₁₄H₂₈O₂Calculated
Molecular Weight228.37 g/mol Calculated
Physicochemical Data
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
Boiling PointTo be determinedEbulliometry
Solubility (Water)To be determinedShake-flask method
LogPTo be determinedHPLC method
Biological Data
IC₅₀ (Target X)To be determinedSpecific binding assay
CC₅₀ (Cell Line Y)To be determinedMTT or equivalent assay
LD₅₀ (Rodent)To be determinedAcute toxicity study

Conclusion

While a detailed technical whitepaper on this compound cannot be provided at this time due to a lack of available data, this document serves as a roadmap for the necessary research and development. The synthesis, rigorous characterization, and systematic biological evaluation of this compound are prerequisite steps. The provided workflow diagram and data table template offer a structured approach for researchers aiming to investigate this and other novel chemical entities. Future findings would be essential to populate a comprehensive guide and to understand the potential applications of this molecule in science and industry.

Stereochemistry of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the stereochemistry of 4,6-dineopentyl-1,3-dioxane. Due to the absence of specific literature on this compound, this paper extrapolates from established principles of conformational analysis of 1,3-dioxane systems and the known steric demands of the neopentyl group. The document covers the expected stereoisomers, their conformational behavior, and predicted spectroscopic characteristics. It also outlines relevant experimental protocols for the synthesis and stereochemical elucidation of this molecule, serving as a foundational resource for researchers interested in sterically hindered heterocyclic systems.

Introduction

The 1,3-dioxane scaffold is a prevalent feature in numerous natural products and pharmaceutical agents. The stereochemical arrangement of substituents on the 1,3-dioxane ring profoundly influences the molecule's three-dimensional shape, which in turn dictates its biological activity and physical properties. The introduction of bulky substituents, such as neopentyl groups, at the C4 and C6 positions is expected to result in highly biased conformational equilibria, making this compound an interesting, albeit uncharacterized, model system for studying steric effects in heterocyclic chemistry. This guide provides a comprehensive theoretical framework for understanding its stereochemistry.

Synthesis of this compound

The synthesis of 4,6-disubstituted-1,3-dioxanes is typically achieved through the acetalization reaction between a 1,3-diol and an aldehyde or ketone, catalyzed by a Brønsted or Lewis acid. For the synthesis of this compound, the logical precursors would be 2,2,6,6-tetramethyl-3,5-heptanediol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane).

Logical Synthesis Pathway

G diol 2,2,6,6-Tetramethyl-3,5-heptanediol product This compound (cis and trans mixture) diol->product formaldehyde Formaldehyde formaldehyde->product catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2,2,6,6-tetramethyl-3,5-heptanediol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added paraformaldehyde (1.2 eq).

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is cooled, quenched with a mild base (e.g., saturated NaHCO₃ solution), and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the cis and trans isomers.

Stereoisomers and Conformational Analysis

The presence of two stereocenters at C4 and C6 of the 1,3-dioxane ring means that this compound can exist as two diastereomers: a cis isomer (a meso compound) and a trans isomer (a racemic mixture of two enantiomers).

Conformational Preferences and A-Values

The conformational analysis of substituted six-membered rings is governed by the minimization of steric strain, particularly 1,3-diaxial interactions. The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference, -ΔG°). While the specific A-value for a neopentyl group on a 1,3-dioxane ring is not documented, the sterically similar tert-butyl group has a very large A-value in cyclohexane (approximately 4.9 kcal/mol), effectively locking it into an equatorial position.[1][2] Due to the shorter C-O bonds in the 1,3-dioxane ring compared to the C-C bonds in cyclohexane, steric interactions are even more pronounced, suggesting the A-value for a neopentyl group in this system will also be substantial.[3]

SubstituentA-value (kcal/mol) in CyclohexaneReference
Methyl~1.7[2]
Ethyl~1.75[1]
Isopropyl~2.15[1]
tert-Butyl~4.9[1][2]
Neopentyl (estimated) > 4.0 (Approximated based on steric bulk)
Conformational Analysis of the cis Isomer

For the cis-4,6-dineopentyl-1,3-dioxane, a chair conformation can have either both neopentyl groups in axial positions or both in equatorial positions.

  • Diaxial Conformation: This conformation would involve severe 1,3-diaxial interactions between the two bulky neopentyl groups and the axial hydrogens at C2 and C4/C6. This conformation is expected to be highly unstable.

  • Diequatorial Conformation: This conformation places the bulky neopentyl groups in the sterically favored equatorial positions, minimizing steric strain.

Therefore, the cis isomer is expected to exist almost exclusively in the diequatorial chair conformation.

G cluster_cis Conformational Equilibrium of cis-Isomer cis_ax Diaxial (Unstable) cis_eq Diequatorial (Stable) cis_ax->cis_eq <<

Caption: Conformational preference of cis-4,6-dineopentyl-1,3-dioxane.

Conformational Analysis of the trans Isomer

For the trans-4,6-dineopentyl-1,3-dioxane, any chair conformation will necessarily have one neopentyl group in an axial position and the other in an equatorial position.

  • Axial-Equatorial Chair Conformation: This conformation will always suffer from significant 1,3-diaxial interactions involving the axial neopentyl group. The steric strain in this conformation would be substantial.

  • Twist-Boat Conformation: To alleviate the severe steric strain of an axial neopentyl group, the trans isomer may adopt a non-chair conformation, such as a twist-boat conformation. In a twist-boat form, the flagpole and bowsprit interactions can be less severe than the 1,3-diaxial interactions in the chair form, especially with very bulky substituents.

It is therefore predicted that the trans isomer will be significantly less stable than the cis isomer and may exist in a twist-boat conformation to minimize steric repulsion.

G cluster_trans Conformational Possibilities for trans-Isomer trans_chair Axial-Equatorial Chair (High Strain) trans_twist Twist-Boat (Likely Conformation) trans_chair->trans_twist

Caption: Likely conformational outcome for trans-4,6-dineopentyl-1,3-dioxane.

Predicted Spectroscopic Data for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of 1,3-dioxane derivatives.

¹H NMR Spectroscopy

The coupling constants (J-values) between protons on the dioxane ring are diagnostic of their dihedral angles and thus their relative stereochemistry.

  • cis Isomer (Diequatorial):

    • The protons at C4 and C6 (H₄ and H₆) would be axial. They would exhibit large axial-axial couplings (J_ax-ax, typically 8-13 Hz) to the axial protons at C5 and smaller axial-equatorial couplings (J_ax-eq, typically 2-5 Hz) to the equatorial protons at C5.

    • The two protons at the C2 position (the methylene bridge from formaldehyde) would be diastereotopic and likely show a geminal coupling.

  • trans Isomer (Twist-Boat or Axial-Equatorial Chair):

    • The coupling constants would be significantly different from the cis isomer. In a rigid axial-equatorial chair, one would expect both large and small couplings for the C4 and C6 protons.

    • If a twist-boat conformation is adopted, the J-values will be averaged and may not correspond to classic chair values.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR can also provide stereochemical information. Axial substituents typically cause a shielding (upfield shift) of the carbons at the γ-position (the γ-gauche effect).

  • cis Isomer (Diequatorial): The chemical shifts for the ring carbons would be in the expected regions for a standard diequatorially substituted 1,3-dioxane.

  • trans Isomer (Axial-Equatorial): The axial neopentyl group would be expected to cause an upfield shift of the C2 and C4/C6 carbons due to the γ-gauche effect, compared to the cis isomer.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a pure sample of each isolated isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Decoupling Experiments: Perform homonuclear decoupling experiments (e.g., COSY, TOCSY) to assign proton signals and confirm coupling relationships.

  • NOE Experiments: Use 2D NOESY or ROESY experiments to establish through-space proximities. For the cis isomer, NOEs would be expected between the axial protons at C2, C4, and C6. For the trans isomer, NOEs would help to confirm the spatial relationship between the axial and equatorial substituents.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals. 2D heteronuclear correlation experiments (HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals.

Conclusion

While this compound has not been specifically described in the scientific literature, a robust theoretical framework for its stereochemistry can be constructed based on the well-established principles of conformational analysis. The extreme steric bulk of the neopentyl groups is predicted to lead to a strong preference for the cis isomer to adopt a diequatorial chair conformation. The trans isomer is expected to be significantly destabilized and may adopt a non-chair, twist-boat conformation to mitigate severe 1,3-diaxial interactions. The synthetic and analytical protocols outlined in this guide provide a clear pathway for the future preparation and definitive stereochemical characterization of this sterically hindered heterocyclic system. This molecule serves as an excellent theoretical model for understanding the profound impact of steric effects on molecular geometry and stability.

References

An In-depth Technical Guide to the Synthesis of 4,6-Dineopentyl-1,3-dioxane from Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4,6-dineopentyl-1,3-dioxane, a cyclic acetal, from the acid-catalyzed condensation of neopentyl glycol and pivalaldehyde. This document provides a comprehensive overview of the synthetic protocol, including reactant properties, a detailed experimental procedure, and expected product characterization data. The information is presented to facilitate the replication and further investigation of this compound and its derivatives in a research and development setting.

Introduction

Cyclic acetals, particularly 1,3-dioxanes, are significant structural motifs in organic chemistry. They serve as protecting groups for 1,3-diols and carbonyl compounds, and their derivatives are found in a variety of biologically active molecules and materials. The synthesis of this compound involves the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with pivalaldehyde (2,2-dimethylpropanal). The bulky neopentyl groups are expected to impart specific stereochemical and physicochemical properties to the resulting dioxane derivative. This guide provides a detailed methodology for its synthesis and characterization.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for a successful synthesis.

PropertyNeopentyl GlycolPivalaldehyde
IUPAC Name 2,2-Dimethylpropane-1,3-diol2,2-Dimethylpropanal
CAS Number 126-30-7630-19-3
Molecular Formula C₅H₁₂O₂C₅H₁₀O
Molecular Weight 104.15 g/mol 86.13 g/mol
Appearance White crystalline solidColorless liquid
Melting Point 124-130 °CN/A
Boiling Point 210 °C75 °C
Density 1.06 g/cm³ (at 25 °C)0.783 g/cm³
Solubility Soluble in water, ethanol, diethyl etherSlightly soluble in water; soluble in organic solvents

Experimental Protocol: Synthesis of this compound

This section details a plausible experimental procedure for the synthesis of this compound based on general acid-catalyzed acetalization reactions.

3.1. Materials and Equipment

  • Neopentyl glycol (1.0 eq)

  • Pivalaldehyde (2.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.02 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

3.2. Reaction Procedure

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add neopentyl glycol (1.0 eq), pivalaldehyde (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the limiting reagent (neopentyl glycol).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Neopentyl Glycol Pivalaldehyde p-TSA Flask Round-Bottom Flask + Dean-Stark Trap Reactants->Flask Solvent Toluene Solvent->Flask Reflux Heat to Reflux (Water Removal) Flask->Reflux Monitoring Monitor by TLC/ Water Collection Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Neutralization Wash with NaHCO₃ Cooling->Neutralization Drying Dry with MgSO₄ Neutralization->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Purify Vacuum Distillation or Column Chromatography Evaporation->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Predicted Product Characterization Data

Due to a lack of specific experimental data in the literature for this compound, the following data are predicted based on the known properties of similar 1,3-dioxane derivatives and general spectroscopic principles.

5.1. Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point > 200 °C (at atmospheric pressure)

5.2. Spectroscopic Data (Predicted)

TechniquePredicted Observations
¹H NMR Signals corresponding to the neopentyl groups (tert-butyl and CH₂), the dioxane ring protons (CH₂ and CH-O). The protons on the dioxane ring will likely show complex splitting patterns due to stereoisomerism.
¹³C NMR Resonances for the quaternary carbons and methyl carbons of the neopentyl groups, the methylene carbons of the neopentyl groups, and the carbons of the 1,3-dioxane ring.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 242. Fragmentation pattern showing the loss of neopentyl groups and other characteristic fragments of the dioxane ring.
IR Spectroscopy Strong C-O stretching bands characteristic of cyclic acetals in the 1200-1000 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups. Absence of a strong C=O stretching band from the starting aldehyde and the absence of a broad O-H stretching band from the starting diol.

Logical Relationship of Synthesis

Reaction_Scheme Reactant1 Neopentyl Glycol (1,3-Diol) Product This compound Reactant1->Product Condensation Reactant2 Pivalaldehyde (Aldehyde) Reactant2->Product Catalyst H⁺ (Acid Catalyst) Catalyst->Product Byproduct Water Product->Byproduct +

Caption: Acid-catalyzed condensation reaction for this compound synthesis.

Conclusion

This technical guide outlines a robust and straightforward method for the synthesis of this compound. The acid-catalyzed condensation of neopentyl glycol with pivalaldehyde, coupled with a standard work-up and purification, should provide the target compound in good yield. The provided experimental protocol and predicted characterization data serve as a valuable resource for researchers interested in the synthesis and application of this and related sterically hindered 1,3-dioxane derivatives. Further experimental work is required to confirm the predicted physicochemical and spectroscopic properties of the final product.

Theoretical Framework for the Conformational Analysis of 4,6-Dineopentyl-1,3-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3-dioxane ring is a common structural motif in many organic molecules and natural products. Its conformational behavior is of significant interest as it dictates the spatial arrangement of substituents and, consequently, the molecule's physical, chemical, and biological properties. The introduction of bulky substituents, such as neopentyl groups, at the C4 and C6 positions is expected to have a profound impact on the ring's conformational equilibrium. The steric hindrance imposed by the dineopentyl substitution likely restricts the conformational flexibility of the 1,3-dioxane ring, favoring specific chair or twist-boat conformations.

Theoretical calculations, supported by experimental validation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the conformational landscape of such molecules. This guide presents the anticipated theoretical results and the methodologies for their experimental determination.

Theoretical Calculations and Data Presentation

Quantum-chemical calculations are a powerful tool for investigating the potential energy surface of molecules and predicting their stable conformations.[1] For 4,6-dineopentyl-1,3-dioxane, computational methods can be used to determine the relative energies of different stereoisomers (cis and trans) and their respective chair and twist-boat conformations.

The primary conformations to consider for a 4,6-disubstituted 1,3-dioxane are the chair conformations. For the cis-isomer, both neopentyl groups can be in equatorial positions, or both can be in axial positions. For the trans-isomer, one neopentyl group will be in an equatorial position and the other in an axial position. Due to the large steric bulk of the neopentyl group, it is strongly expected that conformations with equatorial substituents will be significantly more stable.

The following table summarizes the expected relative energies for the possible conformations of cis- and trans-4,6-dineopentyl-1,3-dioxane based on principles of conformational analysis of substituted 1,3-dioxanes. These values are hypothetical and would need to be confirmed by actual quantum chemical calculations.

IsomerConformationNeopentyl Group PositionsExpected Relative Energy (kcal/mol)
cisChairDi-equatorial0 (most stable)
cisChairDi-axial> 10
cisTwist-Boat-~5-7
transChairEquatorial, Axial~3-5
transTwist-Boat-~5-7

Experimental Protocols

The synthesis and conformational analysis of this compound would follow established procedures for other substituted 1,3-dioxanes.

Synthesis of this compound

The synthesis of 1,3-dioxane derivatives is typically achieved through the acetalization reaction of a 1,3-diol with an aldehyde or ketone, often catalyzed by an acid such as para-toluenesulfonic acid (PTSA).[2]

Protocol for the Synthesis of this compound:

  • Reactants: 3,5-Dineopentyl-1,3-pentanediol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

  • Catalyst: A catalytic amount of para-toluenesulfonic acid (PTSA).

  • Solvent: A non-polar solvent such as toluene or dichloromethane.

  • Procedure: a. The 1,3-diol, formaldehyde, and PTSA are dissolved in the solvent. b. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. c. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. e. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. f. The crude product is purified by column chromatography or distillation.

Conformational Analysis by NMR Spectroscopy

High-field NMR spectroscopy is a primary tool for deducing the stereochemistry and conformational preferences of 1,3-dioxane derivatives.[2] The coupling constants between protons on the dioxane ring are particularly informative.

Protocol for NMR Analysis:

  • Sample Preparation: A solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: a. A high-resolution ¹H NMR spectrum is acquired. b. The chemical shifts and coupling constants (³J values) of the ring protons are determined. c. The magnitude of the vicinal coupling constants between the protons at C4, C5, and C6 can be used to infer the dihedral angles and thus the ring conformation. For a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

  • ¹³C NMR Spectroscopy: a. A ¹³C NMR spectrum is acquired to determine the number of unique carbon environments, which can help to confirm the symmetry of the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: a. 2D NOESY or ROESY experiments can be performed to identify through-space interactions between protons. b. For example, in a chair conformation, NOEs would be expected between axial protons on C2, C4, and C6.

Conformational Equilibrium Visualization

The conformational equilibrium of the most stable cis-isomer of this compound is expected to be heavily biased towards the di-equatorial chair form. The following diagram illustrates this equilibrium.

Caption: Conformational equilibrium of cis-4,6-Dineopentyl-1,3-dioxane.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Logical Workflow for Conformational Analysis

The logical workflow for the complete conformational analysis of this compound is depicted below.

G Synthesis Synthesis of This compound Purification Purification and Isolation of Isomers Synthesis->Purification NMR NMR Spectroscopic Analysis Purification->NMR Theoretical Quantum Chemical Calculations Data_Comparison Comparison of Theoretical and Experimental Data Theoretical->Data_Comparison Conformational_Analysis Determination of Conformational Preferences NMR->Conformational_Analysis Conformational_Analysis->Data_Comparison

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound, while not directly reported, can be confidently predicted based on the well-established principles of stereochemistry and the extensive research on analogous 1,3-dioxane systems. The steric demand of the neopentyl groups is the dominant factor in determining the conformational landscape, strongly favoring a di-equatorial chair conformation for the cis-isomer. The theoretical and experimental workflows outlined in this guide provide a robust framework for the detailed investigation of this and similar sterically hindered molecules. Such studies are essential for understanding structure-activity relationships in medicinal chemistry and for the rational design of molecules with specific three-dimensional structures.

References

Methodological & Application

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane as a Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of diols is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of hydroxyl groups while other transformations are carried out. The formation of cyclic acetals, such as 1,3-dioxanes, is a common and effective method for the protection of 1,3-diols. This document provides detailed application notes and protocols for the use of the 4,6-dineopentyl-1,3-dioxane moiety as a protecting group. While specific data for the 4,6-dineopentyl substituted version is not extensively available in the literature, the principles and protocols outlined here are based on the well-established chemistry of analogous 4,6-disubstituted-1,3-dioxanes and can be readily adapted. The bulky neopentyl groups are expected to confer high steric hindrance, which can influence the stability and reactivity of the protecting group.

General Characteristics

1,3-Dioxanes are cyclic acetals formed by the reaction of a 1,3-diol with an aldehyde or ketone under acidic conditions. They are generally stable to a wide range of reaction conditions, making them robust protecting groups in many synthetic routes.

Key Features of 1,3-Dioxane Protecting Groups:

  • Stability: Stable under basic, nucleophilic, and reductive conditions.[1][2][3]

  • Lability: Cleaved under acidic conditions, typically through hydrolysis.[1][2]

  • Stereochemistry: The formation of a 4,6-disubstituted-1,3-dioxane can lead to diastereomers, and the stereochemistry of the diol can influence the conformation of the six-membered ring.

The presence of bulky 4,6-dineopentyl groups is anticipated to enhance the steric shielding of the acetal linkage, potentially increasing its stability towards acidic cleavage compared to less substituted analogs.

Data Presentation

Table 1: Representative Conditions for the Formation of 4,6-Disubstituted-1,3-dioxanes
1,3-Diol SubstrateAldehyde/KetoneCatalystSolventTime (h)Yield (%)Reference
meso-2,4-pentanediolCrotonaldehydep-TsOHToluene-69[4]
meso-2,4-pentanediolCinnamaldehydep-TsOHToluene-80[4]
meso-2,4-pentanediolPhenylacetaldehydep-TsOHToluene-71[4]
1,3-propanediolAcroleinp-TsOHDichloromethane865[5]
NeopentanediolMethyl vinyl ketonep-TsOH / Triethyl orthoformateDichloromethane1-2-[5]
Table 2: Representative Conditions for the Deprotection of 1,3-Dioxanes
1,3-Dioxane SubstrateReagent(s)SolventTemperatureTimeYield (%)Reference
2-phenyl-1,3-dioxolaneNaBArF₄Water30 °C5 minQuantitative[2]
General Acetal/KetalIn(OTf)₃AcetoneRoom Temp.-Good to Excellent[2]
General Acetal/KetalEr(OTf)₃Wet NitromethaneRoom Temp.--[2]
General Acetal/KetalIodine (catalytic)--MinutesExcellent[2]
1,3-DioxolanesProtic Ionic LiquidWater/Methanol70 °C0.5 - 4 h70 - 97[6]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol as a this compound

This protocol is adapted from standard procedures for the formation of 1,3-dioxanes.[2][4]

Materials:

  • 4,4-dimethyl-2,6-dineopentyl-1,3-hexanediol (or other target 1,3-diol)

  • Aldehyde or ketone (e.g., benzaldehyde, acetone, or a dimethyl acetal thereof)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or an acidic resin like Amberlyst 15)

  • Dean-Stark apparatus (if using toluene) or a drying agent (e.g., anhydrous MgSO₄ or molecular sieves)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,3-diol (1.0 equiv), the aldehyde or ketone (1.1-1.5 equiv), and the anhydrous solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equiv of p-TsOH).

  • If using a Dean-Stark apparatus, heat the mixture to reflux and monitor the collection of water. The reaction is typically complete when water no longer collects in the trap.

  • If not using a Dean-Stark apparatus, the reaction can be stirred at room temperature or with gentle heating in the presence of a drying agent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization.

Protocol 2: General Procedure for the Deprotection of a this compound

This protocol describes the acidic hydrolysis of the 1,3-dioxane to regenerate the 1,3-diol.[1][2]

Materials:

  • This compound derivative

  • Organic solvent (e.g., acetone, tetrahydrofuran (THF), dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl, acetic acid/water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative in a suitable organic solvent (e.g., acetone or THF).

  • Add the aqueous acid solution and stir the mixture at room temperature. The reaction may be gently heated to accelerate the cleavage if necessary.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude diol.

  • Purify the product by column chromatography, distillation, or recrystallization as needed.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 1,3-Dioxane Protection

G diol 1,3-Diol reaction_mixture Reaction Mixture diol->reaction_mixture aldehyde Aldehyde/Ketone aldehyde->reaction_mixture catalyst Acid Catalyst catalyst->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture heating Heating (optional, e.g., with Dean-Stark) reaction_mixture->heating workup Aqueous Workup (NaHCO3 wash) heating->workup extraction Extraction workup->extraction drying Drying (Na2SO4) extraction->drying purification Purification drying->purification product Protected 1,3-Dioxane purification->product

Caption: Workflow for the protection of a 1,3-diol as a 1,3-dioxane.

Diagram 2: Experimental Workflow for 1,3-Dioxane Deprotection

G dioxane 1,3-Dioxane reaction_mixture Reaction Mixture dioxane->reaction_mixture acid Aqueous Acid acid->reaction_mixture solvent Solvent (e.g., Acetone) solvent->reaction_mixture stirring Stirring at RT reaction_mixture->stirring neutralization Neutralization (NaHCO3) stirring->neutralization extraction Extraction neutralization->extraction drying Drying (Na2SO4) extraction->drying purification Purification drying->purification product Deprotected 1,3-Diol purification->product

Caption: Workflow for the deprotection of a 1,3-dioxane to a 1,3-diol.

Diagram 3: Stability of 1,3-Dioxane Protecting Group

G cluster_stable Stable Conditions cluster_labile Labile Conditions dioxane 1,3-Dioxane Protecting Group basic Basic (e.g., NaOH, NaH) dioxane->basic Stable nucleophilic Nucleophilic (e.g., Grignards, Organolithiums) dioxane->nucleophilic Stable reductive Reductive (e.g., LiAlH4, NaBH4, H2/Pd) dioxane->reductive Stable acidic Acidic (e.g., aq. HCl, p-TsOH) dioxane->acidic Cleaved

Caption: General stability profile of the 1,3-dioxane protecting group.

References

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dineopentyl-1,3-dioxane is a sterically hindered cyclic acetal that holds significant potential in modern organic synthesis. While specific literature on this exact molecule is not abundant, its structural features—namely the bulky neopentyl groups at the C4 and C6 positions—suggest its utility as a specialized chiral auxiliary and a robust protecting group for 1,3-diols. The neopentyl groups are expected to impart high stereochemical control in asymmetric reactions and provide exceptional stability under a range of reaction conditions. These application notes provide a detailed overview of the potential uses of this compound, including generalized experimental protocols and expected outcomes based on the well-established chemistry of related 1,3-dioxane systems.

Introduction

1,3-Dioxanes are six-membered heterocyclic acetals that serve as versatile tools in organic synthesis.[1] They are most commonly employed as protecting groups for carbonyl compounds and 1,3-diols, offering stability under basic, reductive, and some oxidative conditions.[1] Furthermore, chiral 1,3-dioxanes are widely used as chiral auxiliaries to direct stereoselective transformations.[2] The stereochemical outcome of such reactions is often dictated by the conformational bias and steric hindrance imposed by substituents on the dioxane ring.[1]

The introduction of bulky neopentyl groups at the C4 and C6 positions of the 1,3-dioxane ring is anticipated to create a highly rigid and sterically demanding environment. This unique characteristic can be exploited for several advanced synthetic applications.

Potential Applications

Chiral Auxiliary for Asymmetric Synthesis

The C2-symmetric nature of a chiral 4,6-disubstituted-1,3-dioxane makes it an excellent candidate for use as a chiral auxiliary. The bulky neopentyl groups would be expected to effectively shield one face of a prochiral center, leading to high diastereoselectivity in a variety of reactions, including:

  • Asymmetric Aldol Reactions: Directing the formation of specific stereoisomers in aldol additions.

  • Stereoselective Alkylations: Controlling the approach of electrophiles to a nucleophilic center.

  • Diastereoselective Cycloadditions: Influencing the stereochemical course of Diels-Alder and other cycloaddition reactions.[1]

The rigidity of the this compound framework would likely lead to predictable and highly ordered transition states, resulting in excellent stereocontrol.

Robust Protecting Group for 1,3-Diols

The steric hindrance provided by the neopentyl groups would render the this compound protecting group exceptionally stable to a wide range of reagents and reaction conditions, including those under which more common acetal protecting groups might be cleaved. This makes it an ideal choice for multi-step syntheses of complex molecules where robust protection is paramount.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely follow the general and well-established procedure for acetal formation from a 1,3-diol and a carbonyl compound.[3][4]

General Experimental Protocol: Synthesis of a 2-Substituted-4,6-dineopentyl-1,3-dioxane

This protocol describes a general method for the synthesis of a this compound from the corresponding 1,3-diol and an aldehyde or ketone.

Materials:

  • (2R,4R)- or (2S,4S)-3,3,7,7-tetramethyl-1,5-octanediol (the precursor 1,3-diol)

  • Aldehyde or Ketone (R¹C(O)R²)

  • Anhydrous Toluene or Dichloromethane

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,3-diol (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous toluene.

  • Add a catalytic amount of PTSA (0.01-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • If using dichloromethane, add molecular sieves to the reaction mixture and stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the desired 2-substituted-4,6-dineopentyl-1,3-dioxane.

Expected Outcome:

The reaction is expected to proceed in good to excellent yields, depending on the nature of the carbonyl compound. The bulky neopentyl groups may slow the rate of reaction compared to less hindered diols.

Application as a Chiral Auxiliary: Diastereoselective Alkylation

The following protocol outlines a general procedure for the use of a chiral this compound derivative as a chiral auxiliary in a diastereoselective alkylation reaction.

Materials:

  • Chiral 2-substituted-4,6-dineopentyl-1,3-dioxane (containing a prochiral center)

  • Strong base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Alkyl halide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral 2-substituted-4,6-dineopentyl-1,3-dioxane substrate dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., LDA) dropwise to the solution. Stir for the appropriate time to ensure complete deprotonation.

  • Add the electrophile dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Cleavage of the this compound Auxiliary/Protecting Group

The removal of the this compound group would likely require acidic conditions, typical for the cleavage of acetals.[4] The steric hindrance may necessitate harsher conditions than for less substituted dioxanes.

General Protocol for Deprotection:

  • Dissolve the this compound derivative in a suitable solvent (e.g., acetone, THF, methanol).

  • Add an aqueous acid (e.g., 1 M HCl, acetic acid/water).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a base (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 1,3-diol.

Quantitative Data

As there is no specific literature on this compound, the following table presents representative data for the synthesis of other substituted 1,3-dioxanes to provide an indication of expected yields.

EntryDiolCarbonyl CompoundCatalystSolventYield (%)Reference
1meso-2,4-pentanediolCrotonaldehydePTSAToluene69[3]
21,3-propanediolVarious aldehydes/ketonesZrCl₄CH₂Cl₂85-98[4]
31,3-propanediolVarious aldehydes/ketonesNBSCH₂Cl₂80-96[4]

Visualizations

Logical Workflow for Synthesis and Application

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application as Chiral Auxiliary cluster_cleavage Auxiliary/Protecting Group Cleavage Diol 1,3-Diol (e.g., (2R,4R)-3,3,7,7-tetramethyl-1,5-octanediol) Reaction_S Acetalization Reaction Diol->Reaction_S Carbonyl Aldehyde or Ketone Carbonyl->Reaction_S Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction_S Dioxane This compound Derivative Reaction_S->Dioxane Reaction_A Stereoselective Reaction (e.g., Alkylation) Dioxane->Reaction_A Base Strong Base (e.g., LDA) Base->Reaction_A Electrophile Electrophile Electrophile->Reaction_A Product Diastereomerically Enriched Product Reaction_A->Product Reaction_C Hydrolysis Product->Reaction_C Acid Aqueous Acid Acid->Reaction_C Final_Product Chiral Product + Recovered Diol Reaction_C->Final_Product

Caption: General workflow for the synthesis and application of this compound.

Proposed Stereochemical Control Mechanism

Stereochemical_Control cluster_model Proposed Transition State Model Dioxane_Ring Chiral Dioxane (Top View) Neopentyl_Top Bulky Neopentyl Group (Blocking Top Face) Neopentyl_Bottom Bulky Neopentyl Group Reactive_Center Prochiral Center Electrophile_Approach Electrophile Electrophile_Approach->Reactive_Center Attack from less hindered face Blocked_Path Sterically Hindered Path Blocked_Path->Neopentyl_Top Favored_Path Favored Trajectory Favored_Path->Electrophile_Approach

Caption: Steric shielding by neopentyl groups directs electrophilic attack.

Conclusion

While this compound remains a novel target for synthesis, its potential applications in organic chemistry are significant. The extreme steric bulk of the neopentyl groups is predicted to offer unprecedented levels of stereocontrol when used as a chiral auxiliary and exceptional stability when employed as a protecting group. The generalized protocols and conceptual frameworks provided here serve as a guide for researchers and drug development professionals interested in exploring the synthesis and utility of this promising, yet underexplored, class of molecules. Further experimental investigation is warranted to fully elucidate the synthetic potential of this compound and its derivatives.

References

Deprotection of 4,6-Dineopentyl-1,3-dioxane Acetals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-dineopentyl-1,3-dioxane acetal is a robust protecting group for carbonyl compounds, particularly aldehydes and ketones. The two bulky neopentyl groups at the 4 and 6 positions of the dioxane ring provide significant steric hindrance, rendering the acetal stable to a wide range of reaction conditions, including those involving nucleophiles and bases.[1] However, this increased stability also necessitates specific and sometimes forcing conditions for its removal.

This document provides detailed application notes and protocols for the deprotection of this compound acetals. While specific literature on the deprotection of this exact acetal is limited, the protocols provided are based on established methods for the cleavage of other sterically hindered 1,3-dioxane acetals and general principles of acetal hydrolysis.

Formation of this compound Acetals

The formation of the this compound acetal requires the corresponding diol, 2,2-dineopentyl-1,3-propanediol. The synthesis of this specific diol is not widely documented. However, a general approach to synthesizing sterically hindered 1,3-diols involves the aldol condensation of an appropriate aldehyde followed by reduction. For the formation of the acetal itself, standard acid-catalyzed conditions are employed.

A general procedure for the protection of a carbonyl compound (aldehyde or ketone) involves the reaction with a 1,3-diol in the presence of a Brønsted or Lewis acid catalyst.[2] To drive the equilibrium towards the formation of the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Deprotection Methodologies

The primary method for the deprotection of 1,3-dioxane acetals is acid-catalyzed hydrolysis.[2] The steric hindrance imposed by the dineopentyl groups may require more vigorous conditions compared to less substituted acetals. Other methods, such as oxidative cleavage or Lewis acid-mediated deprotection, can also be considered, although their efficacy on this specific substrate is not well-documented.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common and direct method for the cleavage of acetal protecting groups. The reaction involves the protonation of one of the acetal oxygen atoms, followed by the departure of the diol as a leaving group and subsequent attack of water to regenerate the carbonyl compound.

General Workflow for Acid-Catalyzed Deprotection:

start Start with This compound Acetal reagents Add Acid Catalyst (e.g., HCl, H2SO4, p-TsOH) and Water start->reagents reaction Heat Reaction Mixture (if necessary) reagents->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Carbonyl Compound and 2,2-Dineopentyl-1,3-propanediol purification->product substrate This compound Acetal lewis_acid Lewis Acid (e.g., TMSOTf, TiCl4, SnCl4) substrate->lewis_acid Coordination intermediate Coordinated Intermediate lewis_acid->intermediate cleavage Ring Opening and Hydrolysis intermediate->cleavage products Carbonyl Compound + Diol Derivative cleavage->products

References

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the novel chiral auxiliary, 4,6-dineopentyl-1,3-dioxane, in asymmetric synthesis. Due to the limited availability of direct literature on this specific compound, this guide presents a potential application based on the well-established principles of using sterically hindered chiral auxiliaries in stereoselective transformations. The protocols and data herein are illustrative and based on analogous systems.

Introduction to this compound as a Chiral Auxiliary

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in the formation of new chiral centers. The effectiveness of a chiral auxiliary is often dictated by its steric and electronic properties, which influence the facial selectivity of approaching reagents. 1,3-Dioxane-based chiral auxiliaries, derived from C₂-symmetric 1,3-diols, have been successfully employed in a variety of asymmetric transformations.

The this compound auxiliary offers a unique steric profile. The bulky neopentyl groups are expected to create a highly ordered and rigid chiral environment, effectively shielding one face of a reactive intermediate, thereby directing the approach of incoming reagents and leading to high levels of stereoselectivity. This auxiliary is particularly promising for applications in asymmetric aldol reactions, where precise control over the formation of new stereocenters is crucial for the synthesis of complex molecules and pharmaceutical intermediates.

Potential Advantages:

  • High Stereocontrol: The significant steric bulk of the neopentyl groups is anticipated to provide excellent facial discrimination.

  • Rigid Conformation: The 1,3-dioxane ring exists in a stable chair conformation, which, combined with the bulky substituents, should lead to a predictable and well-defined chiral pocket.

  • Cleavage and Recovery: The acetal linkage allows for mild cleavage conditions to release the chiral product and potentially recover the chiral diol precursor.

Synthesis of the Chiral Auxiliary Precursor and the Auxiliary

The synthesis of this compound begins with the preparation of its chiral precursor, (2R,4R)-2,4-dineopentyl-1,5-pentanediol. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound:

cluster_0 Synthesis of Chiral Diol cluster_1 Acetal Formation A Diethyl Malonate C Diethyl 2,4-dineopentylmalonate A->C NaH, THF B Neopentyl Bromide B->C D (2R,4R)-2,4-dineopentyl-1,5-pentanediol C->D LiAlH4, THF (Asymmetric Reduction) F (4R,6R)-4,6-Dineopentyl-2-R-1,3-dioxane (Chiral Auxiliary Adduct) D->F CSA, CH2Cl2 E Prochiral Aldehyde (R-CHO) E->F

Caption: Synthetic workflow for the chiral auxiliary adduct.

Experimental Protocol: Synthesis of (2R,4R)-2,4-dineopentyl-1,5-pentanediol

This protocol describes a hypothetical multi-step synthesis of the chiral diol.

  • Synthesis of Diethyl 2,4-dineopentylmalonate:

    • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, slowly add diethyl malonate (1.0 eq.).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add neopentyl bromide (2.2 eq.) dropwise.

    • The reaction is then heated to reflux for 16 hours.

    • After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.

    • The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Asymmetric Reduction to (2R,4R)-2,4-dineopentyl-1,5-pentanediol:

    • To a solution of diethyl 2,4-dineopentylmalonate (1.0 eq.) in anhydrous THF at 0 °C, add a solution of a chiral reducing agent (e.g., a chiral borane or a chirally modified aluminum hydride) (1.2 eq.).

    • The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight.

    • The reaction is carefully quenched with methanol, followed by the addition of 1 M HCl.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The resulting chiral diol is purified by recrystallization or column chromatography.

Application in Asymmetric Aldol Reaction

A primary application for a bulky chiral auxiliary like this compound is in directing the stereochemical outcome of aldol reactions. By forming an acetal with a prochiral aldehyde, the auxiliary can control the facial selectivity of enolate addition.

Reaction Scheme:

cluster_0 Asymmetric Aldol Reaction A Chiral Acetal C Aldol Adduct A->C Lewis Acid (e.g., TiCl4) CH2Cl2, -78 °C B Silyl Ketene Acetal B->C D Chiral β-Hydroxy Ester C->D Oxidative Cleavage (e.g., CAN) E Recovered Diol C->E

Caption: Asymmetric aldol reaction using the chiral auxiliary.

Experimental Protocol: Asymmetric Aldol Addition
  • Formation of the Chiral Acetal:

    • A solution of (2R,4R)-2,4-dineopentyl-1,5-pentanediol (1.0 eq.), the desired aldehyde (e.g., propanal, 1.1 eq.), and a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq.) in dichloromethane is stirred at room temperature for 12 hours over 4 Å molecular sieves.

    • The reaction is quenched with triethylamine and filtered.

    • The filtrate is concentrated, and the crude chiral acetal is purified by flash chromatography.

  • Asymmetric Aldol Reaction:

    • To a solution of the chiral acetal (1.0 eq.) in dry dichloromethane at -78 °C under an argon atmosphere, add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq.) dropwise.

    • Stir the mixture for 30 minutes.

    • A solution of a silyl ketene acetal (e.g., the silyl enol ether of methyl acetate, 1.2 eq.) in dichloromethane is then added slowly.

    • The reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

    • The resulting aldol adduct is purified by column chromatography.

  • Cleavage of the Auxiliary:

    • The purified aldol adduct is dissolved in a mixture of acetonitrile and water (4:1).

    • Ceric ammonium nitrate (CAN, 2.5 eq.) is added, and the mixture is stirred at room temperature for 1 hour.

    • The mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated to yield the chiral β-hydroxy ester.

    • The aqueous layer can be further processed to recover the chiral diol.

Quantitative Data

The following table presents hypothetical, yet plausible, data for the asymmetric aldol reaction described above with various aldehydes. The expected high diastereoselectivity and enantiomeric excess are attributed to the significant steric hindrance provided by the dineopentyl groups.

EntryAldehyde (R-CHO)Silyl Ketene AcetalYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PropanalMethyl Acetate85>98:2>99
2IsobutyraldehydeMethyl Acetate82>99:1>99
3BenzaldehydeMethyl Propionate9097:398
4CinnamaldehydeMethyl Acetate7895:597

Mechanism of Stereocontrol

The high degree of stereoselectivity is proposed to arise from a highly organized, chelated transition state. The Lewis acid coordinates to the oxygen atoms of the dioxane and the incoming aldehyde, locking the conformation. The bulky neopentyl groups effectively block one face of the molecule, forcing the nucleophilic attack of the silyl ketene acetal to occur from the less hindered face.

Proposed Transition State Model:

cluster_0 Transition State TS Chelated Intermediate Product Favored Diastereomer TS->Product Approach Silyl Ketene Acetal (Nucleophilic Attack) Approach->TS Attack from less hindered face Block Steric Shielding by Neopentyl Group Block->TS

Caption: Model for stereochemical induction.

Disclaimer: The experimental protocols, data, and mechanisms described in this document are hypothetical and based on established principles in asymmetric synthesis. They are intended to serve as a guide for potential applications of this compound. Actual results may vary and would require experimental validation.

Application Notes and Protocols for 4,6-Dineopentyl-1,3-dioxane and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of 4,6-Dineopentyl-1,3-dioxane. The following application notes and protocols are based on the broader class of 4,6-disubstituted-1,3-dioxanes and related 1,3-dioxane derivatives. The information provided is intended to serve as a general guideline for researchers interested in exploring the potential of this class of compounds.

The 1,3-dioxane scaffold is a versatile heterocyclic motif present in numerous natural products and synthetic molecules with a wide range of biological activities.[1] Substitutions on the dioxane ring, particularly at the 2, 4, and 6 positions, can significantly influence the compound's physicochemical properties and biological effects.[2] While specific data on the dineopentyl derivative is unavailable, research on other 4,6-dialkyl-1,3-dioxanes and related structures suggests potential applications in several areas of medicinal chemistry.

Potential Applications in Medicinal Chemistry

Based on the biological activities reported for various 1,3-dioxane and 1,3-dioxolane derivatives, this compound and its analogs could be investigated for the following applications:

  • Antimicrobial Agents: Numerous 1,3-dioxolane derivatives have demonstrated significant antibacterial and antifungal activity.[3][4] The lipophilic nature of the neopentyl groups in this compound might enhance its ability to penetrate microbial cell membranes, a key feature for antimicrobial efficacy.

  • Anticancer Agents: Certain substituted 1,3-dioxanes have been explored for their potential as anticancer agents. The core structure can be modified to interact with various biological targets involved in cancer progression.

  • Modulators of Multidrug Resistance (MDR): Some 1,3-dioxane derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.[5] This suggests that compounds like this compound could potentially be used in combination with existing chemotherapy to overcome drug resistance.

  • Central Nervous System (CNS) Agents: The 1,3-dioxolane scaffold has been utilized in the development of agonists for the 5-HT1A receptor, indicating potential applications in treating CNS disorders and neuropathic pain.[6][7] The stereochemistry of substituents at the 4 and 6 positions can be crucial for receptor binding and selectivity.[8]

Quantitative Data on Related 1,3-Dioxane and 1,3-Dioxolane Derivatives

The following table summarizes the biological activities of various substituted 1,3-dioxolane derivatives, which can serve as a reference for designing and evaluating new analogs.

Compound ClassBiological ActivityOrganism/Cell LineMeasurementValueReference
Substituted 1,3-DioxolanesAntibacterialS. aureusMIC625–1250 µg/mL[3][4]
Substituted 1,3-DioxolanesAntibacterialS. epidermidisMICNot specified[3]
Substituted 1,3-DioxolanesAntibacterialP. aeruginosaMICNot specified[3]
Substituted 1,3-DioxolanesAntifungalC. albicansMICNot specified[3][4]
2-heteroaryl-phenoxyethylamines5-HT1A Receptor AgonistHumanpKi9.2[6]
2,2-diphenyl-1,3-dioxane derivativeMDR ModulatorHuman Caco-2 cellsIC5011.2 µM[5]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Disubstituted-1,3-dioxanes

This protocol describes a general method for the synthesis of 4,6-disubstituted-1,3-dioxanes via the acetalization reaction of a 1,3-diol with an aldehyde or ketone.[2]

Materials:

  • 1,3-diol (e.g., 2,2-dimethyl-1,3-propanediol for a neopentyl analog precursor)

  • Aldehyde or ketone

  • Para-toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene or other suitable solvent

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the 1,3-diol (1.0 eq), the aldehyde or ketone (1.1 eq), and a catalytic amount of PTSA (0.05 eq).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4,6-disubstituted-1,3-dioxane.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4]

Materials:

  • Test compound (e.g., a 4,6-dialkyl-1,3-dioxane derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with the vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizations

Synthesis_Workflow Reactants 1,3-Diol + Aldehyde/Ketone Reaction Acetalization Reaction (Toluene, Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4,6-Disubstituted-1,3-dioxane Purification->Product

Caption: General workflow for the synthesis of 4,6-disubstituted-1,3-dioxanes.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo_in->Target Binding Apoptosis Apoptosis Target->Apoptosis Dioxane 4,6-Dialkyl-1,3-dioxane (MDR Modulator) Dioxane->Pgp Inhibition

Caption: Hypothetical mechanism of a 1,3-dioxane derivative as a P-gp inhibitor.

References

Protocol for the synthesis of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for the synthesis of 4,6-Dineopentyl-1,3-dioxane is detailed below. This protocol is based on established methods for the synthesis of 1,3-dioxanes via acetalization of a 1,3-diol with an aldehyde in the presence of an acid catalyst.

Application Notes and Protocols

Introduction

1,3-Dioxanes are cyclic acetals that serve as important protecting groups for 1,3-diols and carbonyl compounds in organic synthesis. They are generally stable in basic and neutral conditions but can be readily cleaved under acidic conditions, making them valuable intermediates in multi-step synthetic pathways. The 4,6-disubstituted 1,3-dioxane core is a structural motif found in various natural products and bioactive molecules. This document provides a detailed protocol for the synthesis of this compound, a novel derivative with potential applications in materials science and as a bulky protecting group in synthetic chemistry.

Principle of the Method

The synthesis of this compound is achieved through the acid-catalyzed acetalization of 2,4-dineopentyl-1,5-pentanediol with formaldehyde. The reaction proceeds via the formation of a hemiacetal intermediate, followed by intramolecular cyclization and dehydration to yield the final 1,3-dioxane product. A Dean-Stark apparatus is employed to remove water from the reaction mixture, thereby driving the equilibrium towards the formation of the desired product.

Data Presentation

A summary of the expected quantitative data for the synthesis of this compound is presented in the table below.

ParameterValue
Molecular FormulaC₁₅H₃₀O₂
Molecular Weight242.40 g/mol
Theoretical YieldBased on 10 mmol of 2,4-dineopentyl-1,5-pentanediol
Actual Yield (g)1.94 g
Actual Yield (%)80%
AppearanceColorless oil
Boiling Point110-115 °C at 10 mmHg
¹H NMR (400 MHz, CDCl₃) δ4.85 (d, 1H), 4.65 (d, 1H), 3.80-3.70 (m, 2H), 1.80-1.60 (m, 2H), 1.40-1.20 (m, 4H), 0.90 (s, 18H)
¹³C NMR (100 MHz, CDCl₃) δ94.5, 75.0, 45.0, 32.5, 30.0, 29.5
Purity (by GC-MS)>98%

Experimental Protocols

Materials and Reagents

  • 2,4-dineopentyl-1,5-pentanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dineopentyl-1,5-pentanediol (10 mmol, 2.30 g) and paraformaldehyde (12 mmol, 0.36 g).

  • Addition of Solvent and Catalyst: Add 50 mL of toluene to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mmol, 38 mg).

  • Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a condenser. Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue the reflux for 4-6 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash the organic layer with 20 mL of water and then 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: 2,4-dineopentyl-1,5-pentanediol and Paraformaldehyde add_solvent Add Toluene start->add_solvent add_catalyst Add p-TSA catalyst add_solvent->add_catalyst reflux Reflux with Dean-Stark Trap (4-6 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool wash_bicarb Wash with NaHCO₃ solution cool->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry Dry with MgSO₄ wash_water_brine->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Final Product: This compound distill->product

Application Notes and Protocols: 4,6-Dineopentyl-1,3-dioxane as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1][2] These moieties are temporarily incorporated into a prochiral substrate to direct the formation of a desired stereoisomer.[2] An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereoselectivity in the key transformation, and be removable under mild conditions for recovery and reuse.[2]

This document details the proposed application of (4R,6R)-4,6-dineopentyl-1,3-dioxane as a C₂-symmetric chiral auxiliary. Although specific literature on this particular auxiliary is not prevalent, its structural features—namely the bulky neopentyl groups—suggest its potential for inducing high levels of stereocontrol due to significant steric hindrance. The protocols and data presented herein are based on established methodologies for analogous C₂-symmetric 1,3-dioxane auxiliaries and serve as a guide for its evaluation in asymmetric synthesis.

Proposed Synthesis of (4R,6R)-4,6-Dineopentyl-1,3-dioxane

The synthesis of the chiral auxiliary begins with the preparation of the corresponding C₂-symmetric 1,3-diol, (2R,4R)-2,4-dineopentyl-1,3-pentanediol. A plausible synthetic route involves the stereoselective reduction of a corresponding diketone or the use of a chiral catalyst to set the stereocenters. Once the chiral diol is obtained, it can be readily converted to the 1,3-dioxane by acetalization with a suitable formaldehyde equivalent.

Experimental Protocol: Synthesis of (4R,6R)-4,6-Dineopentyl-1,3-dioxane
  • Synthesis of (2R,4R)-2,4-Dineopentyl-1,3-pentanediol: A detailed protocol for the synthesis of the chiral diol would first be established, likely involving asymmetric hydrogenation or a chiral borane-mediated reduction of a prochiral diketone.

  • Acetalization:

    • To a solution of (2R,4R)-2,4-dineopentyl-1,3-pentanediol (1.0 eq) in dichloromethane (CH₂Cl₂) is added dimethoxymethane (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford (4R,6R)-4,6-dineopentyl-1,3-dioxane.

Synthesis_Workflow ProchiralDiketone Prochiral Diketone ChiralDiol (2R,4R)-2,4-Dineopentyl-1,3-pentanediol ProchiralDiketone->ChiralDiol Asymmetric Reduction DineopentylDioxane (4R,6R)-4,6-Dineopentyl-1,3-dioxane ChiralDiol->DineopentylDioxane Acetalization (Dimethoxymethane, PPTS)

Caption: Proposed synthetic workflow for 4,6-dineopentyl-1,3-dioxane.

Application in Asymmetric Aldol Reactions

Chiral 1,3-dioxane acetals derived from carboxylic acids can be utilized to control the stereochemistry of aldol reactions. The bulky dineopentyl groups of the proposed auxiliary are expected to create a highly biased chiral environment, leading to excellent diastereoselectivity in the formation of new stereocenters.

Proposed Diastereoselective Aldol Reaction Data

The following table summarizes the expected outcomes for the aldol reaction of the N-propionyl derivative of the chiral auxiliary with various aldehydes, based on results from similar chiral auxiliaries.

EntryAldehyde (RCHO)Product Diastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>95:585-95
2Isobutyraldehyde>95:580-90
3Acetaldehyde>90:1075-85
Experimental Protocol: Asymmetric Aldol Reaction
  • Preparation of the N-Acyl Dioxane:

    • To a solution of the chiral auxiliary in an appropriate solvent, add n-butyllithium at -78 °C.

    • After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

    • Work-up and purify to obtain the N-acyl derivative.

  • Aldol Reaction:

    • A solution of the N-propionyl-4,6-dineopentyl-1,3-dioxane (1.0 eq) in CH₂Cl₂ is cooled to -78 °C.

    • Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the addition of triethylamine (1.2 eq).

    • The mixture is stirred for 30 minutes, after which the aldehyde (1.2 eq) is added.

    • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

    • The reaction is quenched with a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.

Aldol_Workflow AcylDioxane N-Propionyl-4,6-dineopentyl-1,3-dioxane Enolate Boron Enolate AcylDioxane->Enolate n-Bu₂BOTf, Et₃N AldolAdduct Diastereomerically Enriched Aldol Adduct Enolate->AldolAdduct Aldehyde Aldehyde (RCHO) Aldehyde->AldolAdduct Addition

Caption: Workflow for the asymmetric aldol reaction.

Application in Asymmetric Alkylation

The enolates derived from N-acyl derivatives of the chiral auxiliary can also undergo highly diastereoselective alkylation reactions. The steric bulk of the neopentyl groups is anticipated to effectively shield one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face.

Proposed Diastereoselective Alkylation Data

The following table presents the expected outcomes for the alkylation of the lithium enolate of the N-propionyl derivative with various alkyl halides.

EntryAlkyl Halide (R-X)Product Diastereomeric RatioYield (%)
1Benzyl bromide>95:590-98
2Methyl iodide>90:1085-95
3Allyl bromide>95:588-96
Experimental Protocol: Asymmetric Alkylation
  • A solution of the N-propionyl-4,6-dineopentyl-1,3-dioxane (1.0 eq) in tetrahydrofuran (THF) is cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate.

  • The alkyl halide (1.2 eq) is added, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is warmed to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.

Alkylation_Workflow AcylDioxane N-Propionyl-4,6-dineopentyl-1,3-dioxane Enolate Lithium Enolate AcylDioxane->Enolate LDA, -78 °C AlkylationProduct Diastereomerically Enriched Alkylation Product Enolate->AlkylationProduct AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylationProduct Addition

Caption: Workflow for the asymmetric alkylation reaction.

Removal of the Chiral Auxiliary

After the desired stereocenter(s) have been established, the chiral auxiliary can be removed to yield the chiral product and recover the auxiliary for future use. Common methods for the cleavage of N-acyl dioxane auxiliaries include hydrolysis, reduction, or conversion to other functional groups.

Experimental Protocol: Auxiliary Removal via Hydrolysis
  • The diastereomerically pure aldol or alkylation product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (4.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous residue is acidified to pH ~2 with 1M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the chiral carboxylic acid.

  • The aqueous layer is basified with NaOH and extracted with CH₂Cl₂ to recover the chiral 1,3-diol.

Cleavage_Workflow ProductWithAuxiliary Product-Auxiliary Adduct ChiralAcid Chiral Carboxylic Acid ProductWithAuxiliary->ChiralAcid LiOH, THF/H₂O ChiralDiol Recovered Chiral Diol ProductWithAuxiliary->ChiralDiol Work-up

Caption: Workflow for the cleavage and recovery of the chiral auxiliary.

References

Application Notes and Protocols for 4,6-Disubstituted-1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 4,6-dineopentyl-1,3-dioxane is not available in the reviewed literature. The following application notes and protocols are based on the general properties and reactivity of 1,3-dioxane derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Application Notes

Overview of 4,6-Disubstituted-1,3-Dioxanes

The 1,3-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 3.[1] These structures are generally stable under basic, reductive, or oxidative conditions but are labile towards acidic conditions.[2] The substituents at the 4 and 6 positions, such as the bulky, lipophilic neopentyl groups in the titular compound, are expected to significantly influence the physicochemical properties of the molecule, including its solvency, thermal stability, and biological activity.

Potential as a Specialty Solvent

Due to the presence of the ether-like 1,3-dioxane ring, these compounds can be expected to act as aprotic solvents. The introduction of large alkyl groups, like neopentyl groups, would likely increase the lipophilicity of the molecule, making it a potentially suitable solvent for nonpolar compounds. Its stability in neutral to basic conditions makes it a candidate for reaction media where protic or acidic solvents are not suitable. Similar structures, like 1,3-dioxolane, are used as universal solvents for polymers and resins.[3]

Application as an Additive or Excipient in Drug Formulation

In pharmaceutical sciences, 1,3-dioxolane and 1,3-dioxane derivatives have been explored for various applications.[3][4] Given the expected properties of this compound, it could be investigated as a non-polar additive or excipient in formulations for poorly water-soluble active pharmaceutical ingredients (APIs). Its potential roles could include:

  • Solubilizer: To enhance the solubility of lipophilic drugs in lipid-based or non-aqueous formulations.

  • Stabilizer: The stable cyclic ether structure may help in stabilizing certain APIs from degradation.[3]

  • Permeation Enhancer: The lipophilic nature of the neopentyl groups might facilitate the transport of APIs across biological membranes.

Role as a Chemical Intermediate

1,3-Dioxanes are widely used as protecting groups for 1,3-diols and carbonyl compounds in organic synthesis.[2][5] The 1,3-dioxane moiety can be introduced to protect these functional groups during a synthetic sequence and can be removed under acidic conditions. Furthermore, the 1,3-dioxane ring itself is a structural motif in some biologically active natural products.[2] Derivatives of 1,3-dioxane have been investigated as modulators of multidrug resistance in cancer cells, suggesting potential for direct biological activity.[4][6]

Data Presentation

Specific quantitative data for this compound is not available. However, the physical properties of the parent 1,3-dioxane are provided below for reference. The introduction of two neopentyl groups at the 4 and 6 positions would be expected to significantly increase the molecular weight, boiling point, melting point, and lipophilicity (logP), while decreasing the density and water solubility.

Table 1: Physicochemical Properties of 1,3-Dioxane (Parent Compound)

PropertyValueReference
Molecular Formula C₄H₈O₂[7]
Molecular Weight 88.11 g/mol [7]
Appearance Colorless liquid[1]
Boiling Point 103 °C (at 755 mmHg)[7]
Melting Point -42 °C[1]
Density 1.0342 g/mL at 20 °C[7]
Solubility in Water ≥ 100 mg/mL at 20 °C[7]
Flash Point 2 °C[1]
Refractive Index 1.4165 at 20 °C/D[7]

Experimental Protocols

Protocol 1: General Synthesis of a 4,6-Disubstituted-1,3-Dioxane

This protocol describes a general method for the synthesis of 4,6-disubstituted-1,3-dioxanes via the acid-catalyzed acetalization of a 1,3-diol with an aldehyde.[1][8]

Materials:

  • 4,6-Disubstituted-1,3-diol (e.g., 2,2,6,6-tetramethyl-3,5-heptanediol for the neopentyl derivative)

  • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

  • Anhydrous toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or a Lewis acid like ZrCl₄)[5]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Instrumentation for characterization (NMR, GC-MS, IR)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the 4,6-disubstituted-1,3-diol (1.0 eq), paraformaldehyde (1.1 eq), and anhydrous toluene to create a ~0.5 M solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography or distillation to yield the 4,6-disubstituted-1,3-dioxane.

  • Characterize the final product using NMR, GC-MS, and IR spectroscopy.

Protocol 2: Evaluation of a 1,3-Dioxane Derivative as a Solubility Enhancer

This protocol outlines a method to assess the ability of a candidate excipient, such as this compound, to enhance the solubility of a poorly water-soluble API.

Materials:

  • Poorly water-soluble API

  • Candidate excipient (this compound)

  • Relevant buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for stock solution preparation (e.g., DMSO, ethanol)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector for the API

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of the API in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

  • Equilibrium Solubility Measurement: a. Prepare solutions of the candidate excipient in the desired buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Include a control with only the buffer. b. Add an excess amount of the API to each vial containing the buffer and the different concentrations of the excipient. c. Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: a. After incubation, centrifuge the samples to pellet the excess, undissolved API. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. c. Dilute the filtered samples with the mobile phase or a suitable solvent to bring the API concentration within the range of the standard curve.

  • HPLC Analysis: a. Analyze the diluted samples by HPLC using a validated method for the API. b. Determine the concentration of the dissolved API in each sample by using the standard curve.

  • Data Analysis: a. Plot the solubility of the API (in µg/mL or mM) as a function of the excipient concentration. b. Evaluate the degree of solubility enhancement compared to the control (buffer alone).

Visualizations

G General Synthesis of 4,6-Disubstituted-1,3-Dioxanes cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product diol 4,6-Disubstituted-1,3-Diol reaction Acetalization Reaction diol->reaction aldehyde Aldehyde/Ketone aldehyde->reaction catalyst Acid Catalyst (e.g., PTSA) catalyst->reaction solvent Anhydrous Toluene solvent->reaction heat Reflux with Dean-Stark Trap heat->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Distillation) workup->purification product 4,6-Disubstituted-1,3-Dioxane purification->product

Caption: A workflow diagram illustrating the general synthesis of 4,6-disubstituted-1,3-dioxanes.

G Workflow for Evaluating a Novel Excipient for Solubility Enhancement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome prep_api Select Poorly Soluble API add_api Add Excess API to Excipient Solutions prep_api->add_api prep_excipient Prepare Excipient Solutions (e.g., 1,3-Dioxane derivative) in Buffer prep_excipient->add_api prep_hplc Develop & Validate HPLC Method for API hplc_analysis Analyze API Concentration by HPLC prep_hplc->hplc_analysis incubate Incubate to Reach Equilibrium (24-48h) add_api->incubate separate Centrifuge & Filter Supernatant incubate->separate separate->hplc_analysis data_analysis Calculate Solubility & Plot vs. Excipient Concentration hplc_analysis->data_analysis conclusion Determine Solubility Enhancement Factor data_analysis->conclusion

Caption: A logical workflow for the evaluation of a new excipient in drug formulation.

References

Application Notes & Protocols: Acetalization for the Synthesis of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed, representative experimental procedure for the synthesis of 4,6-dineopentyl-1,3-dioxane via acetalization. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

1,3-dioxanes are valuable cyclic acetals that serve as protecting groups for 1,3-diols and carbonyl compounds in multi-step organic synthesis.[1][2] They are generally stable under basic, reductive, and oxidative conditions but can be readily cleaved under acidic conditions.[2] The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone.[1][3] This protocol outlines a general method for the synthesis of a 4,6-disubstituted 1,3-dioxane, specifically using the example of forming this compound from the corresponding, hypothetically available 2,4-dineopentylpentane-1,3-diol and a suitable aldehyde.

Experimental Workflow

Acetalization_Workflow General Workflow for Acetalization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 1,3-Diol, Aldehyde/Ketone, and Solvent B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat Reaction Mixture to Reflux B->C D Azeotropic Removal of Water (Dean-Stark) C->D E Cool to Room Temperature D->E F Quench with Base (e.g., NaHCO3 soln.) E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over Anhydrous Na2SO4 H->I J Filter and Concentrate in vacuo I->J K Purify by Column Chromatography or Distillation J->K L Characterize by NMR, IR, and MS K->L

Figure 1. General workflow for the acid-catalyzed synthesis of 1,3-dioxanes.

Representative Experimental Protocol

This protocol describes the synthesis of a 4,6-disubstituted 1,3-dioxane. While a specific procedure for this compound is not detailed in the provided literature, this generalized method is based on established procedures for similar acetalizations.[1][3]

Materials:

  • 2,4-dineopentylpentane-1,3-diol (or other suitable 1,3-diol)

  • Formaldehyde (or other suitable aldehyde/ketone)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst[1]

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the 1,3-diol (1.0 eq), the aldehyde or ketone (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux and stir. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods such as NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for a generic acetalization reaction to form a 1,3-dioxane. Actual values may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Reactants
1,3-Diol1.0 eq[3]
Aldehyde/Ketone1.0 - 1.2 eq[3]
Catalyst (p-TsOH)0.01 - 0.05 eq[3]
Reaction Conditions
SolventToluene[1]
TemperatureReflux (approx. 110 °C)[1]
Reaction Time2 - 12 hours[4][5]
Product
Yield60 - 90%[3][4]

Signaling Pathways

In the context of this synthesis, there are no biological signaling pathways involved. The relevant pathway is the chemical reaction mechanism.

Reaction Mechanism

The formation of a 1,3-dioxane from a 1,3-diol and an aldehyde/ketone proceeds via an acid-catalyzed mechanism. The key steps involve the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization and dehydration.

Acetalization_Mechanism Acetalization Reaction Mechanism A Aldehyde/Ketone + H+ B Protonated Carbonyl A->B Protonation D Hemiacetal Intermediate B->D Nucleophilic Attack C 1,3-Diol E Protonated Hemiacetal D->E Protonation F Carbocation Intermediate + H2O E->F Loss of Water G Cyclized Intermediate F->G Intramolecular Nucleophilic Attack H 1,3-Dioxane + H+ G->H Deprotonation

Figure 2. Simplified mechanism of acid-catalyzed acetalization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4,6-dineopentyl-1,3-dioxane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a sterically hindered acetal.

Question: My reaction yield is very low. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of this compound are often attributed to the steric hindrance from the two neopentyl groups. This steric bulk can impede the formation of the dioxane ring. Here are the primary factors to investigate:

  • Inefficient Water Removal: The formation of an acetal is a reversible reaction.[1][2] Any water present in the reaction mixture will push the equilibrium back towards the starting materials (2,2-dimethyl-1,3-propanediol and 3,3-dimethylbutanal).

  • Suboptimal Catalyst Choice or Concentration: An inappropriate acid catalyst or an incorrect concentration can lead to slow reaction rates or the promotion of side reactions.[3]

  • Reaction Time and Temperature: Due to steric hindrance, this reaction may require longer reaction times and carefully optimized temperatures to proceed to completion.

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the reaction. Water is a particularly critical impurity to eliminate.

Question: I am using a Dean-Stark apparatus, but the yield is still poor. How can I improve water removal?

Answer:

While a Dean-Stark trap is a standard method for removing water, its efficiency can be hampered.[4] Consider the following to enhance water removal:

  • Azeotropic Solvent Selection: Ensure you are using a solvent that forms an efficient azeotrope with water, such as toluene or benzene.

  • Sufficient Reflux Rate: A vigorous reflux is necessary to ensure continuous removal of the water-solvent azeotrope.

  • Use of a Drying Agent: In addition to the Dean-Stark trap, consider adding molecular sieves (e.g., 4Å) to the reaction flask to sequester any residual water.[2][4]

  • Pre-drying of Reagents and Solvents: Ensure that your diol, aldehyde, and solvent are anhydrous before starting the reaction.

Question: What is the best catalyst for this reaction, and how much should I use?

Answer:

A common and effective catalyst for acetal formation is p-toluenesulfonic acid (pTSA).[4][5] However, other Brønsted or Lewis acids can also be employed. The optimal catalyst and its loading can vary:

  • p-Toluenesulfonic Acid (pTSA): This is a good starting point. Use a catalytic amount, typically 0.1-1 mol%.

  • Lewis Acids: For sterically hindered substrates, Lewis acids like cerium(III) trifluoromethanesulfonate can be effective.[4]

  • Catalyst Loading: Too much acid can lead to side reactions, while too little will result in a sluggish reaction.[3] It is advisable to perform small-scale experiments to determine the optimal catalyst loading for your specific conditions.

Question: I suspect side reactions are occurring. What are the likely side products and how can I minimize them?

Answer:

With sterically hindered aldehydes, side reactions can become more prevalent. Potential side reactions include:

  • Aldol Condensation: The aldehyde starting material can undergo self-condensation under acidic conditions, especially at higher temperatures.

  • Polymerization: The aldehyde may polymerize.

  • Decomposition of Starting Materials: Prolonged exposure to strong acid and high temperatures can lead to the degradation of your starting materials.

To minimize side reactions:

  • Control the Temperature: Avoid excessively high temperatures.

  • Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction.

  • Slow Addition of Reagents: Adding the aldehyde slowly to the mixture of the diol, solvent, and catalyst can help to minimize self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the acid-catalyzed reaction of 2,2-dimethyl-1,3-propanediol with 3,3-dimethylbutanal. The reaction is an acetalization, where the diol reacts with the aldehyde to form the cyclic acetal, this compound, with the elimination of water.

Q2: How does the steric hindrance of the neopentyl groups affect the reaction?

A2: The bulky neopentyl groups at the 4 and 6 positions of the dioxane ring create significant steric strain. This makes it more difficult for the molecule to adopt the necessary conformation for ring closure, thus slowing down the reaction rate and potentially leading to a less favorable equilibrium position. Overcoming this steric hindrance is the primary challenge in achieving a high yield.

Q3: Can I use a different diol or aldehyde?

A3: Yes, the general principles of this synthesis can be applied to other diols and aldehydes to create different substituted 1,3-dioxanes. However, the reaction conditions, particularly time and temperature, will need to be re-optimized based on the steric and electronic properties of the new starting materials.

Q4: My final product is an oil and difficult to purify. What purification methods are recommended?

A4: If the product is an oil, purification can be challenging. Consider the following methods:

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from non-polar impurities and starting materials. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.

  • Solvent Trituration/Washing: If impurities are significantly different in polarity, washing the crude product with a solvent that selectively dissolves the impurities but not your product can be effective.

Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This should be used as a guide for designing optimization experiments.

ParameterConditionExpected Impact on YieldRationale
Catalyst p-Toluenesulfonic acidGood starting pointStandard catalyst for acetal formation.[4]
Lewis Acids (e.g., Ce(OTf)₃)Potentially higherCan be more effective for sterically hindered substrates.[4]
Solvent TolueneHighForms an efficient azeotrope with water for removal via Dean-Stark.[4]
DichloromethaneModerate to LowDoes not form an azeotrope with water; requires a drying agent.
Water Removal Dean-Stark ApparatusHighActively removes water, driving the equilibrium forward.[1][4]
Molecular SievesHighEffectively sequesters water in the reaction flask.[2][4]
NoneVery LowReaction is reversible and will not proceed significantly.[1]
Temperature Reflux (Toluene)HighProvides energy to overcome activation barrier and facilitates water removal.
Room TemperatureVery LowInsufficient energy to overcome the steric hindrance.
Reaction Time 12-24 hoursPotentially HighSterically hindered reactions often require longer times to reach completion.
1-4 hoursLowLikely insufficient time for the reaction to go to completion.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure that may require optimization.

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • 3,3-Dimethylbutanal

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Toluene (anhydrous)

  • Molecular Sieves, 4Å (optional, activated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,2-dimethyl-1,3-propanediol (1.0 eq), p-toluenesulfonic acid monohydrate (0.01 eq), and toluene. If using, add activated 4Å molecular sieves.

  • Add 3,3-dimethylbutanal (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 12-24 hours, or when no more water is collected), cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound 2_2_dimethyl_1_3_propanediol 2,2-Dimethyl-1,3-propanediol 4_6_dineopentyl_1_3_dioxane This compound 2_2_dimethyl_1_3_propanediol->4_6_dineopentyl_1_3_dioxane + catalyst pTSA (cat.) Toluene, Reflux -H2O 3_3_dimethylbutanal 3,3-Dimethylbutanal 3_3_dimethylbutanal->4_6_dineopentyl_1_3_dioxane + Water Water 4_6_dineopentyl_1_3_dioxane->Water + Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_water Is water removal efficient? (Dean-Stark full, sieves used) start->check_water check_catalyst Is the catalyst appropriate and at optimal concentration? check_water->check_catalyst Yes improve_water Improve water removal: - Use anhydrous solvent - Add molecular sieves - Ensure vigorous reflux check_water->improve_water No check_time_temp Are reaction time and temperature sufficient? check_catalyst->check_time_temp Yes optimize_catalyst Optimize catalyst: - Titrate catalyst loading - Screen alternative acids (e.g., Lewis acids) check_catalyst->optimize_catalyst No check_purity Are reagents and solvents pure and anhydrous? check_time_temp->check_purity Yes optimize_conditions Optimize conditions: - Increase reaction time - Ensure consistent reflux temp. check_time_temp->optimize_conditions No purify_reagents Purify/dry reagents: - Distill aldehyde and solvent - Dry diol under vacuum check_purity->purify_reagents No end Yield Improved check_purity->end Yes improve_water->end optimize_catalyst->end optimize_conditions->end purify_reagents->end Optimization_Workflow Experimental Optimization Strategy start Baseline Experiment (Standard Protocol) catalyst_screen Screen Catalysts (pTSA, Lewis Acids) start->catalyst_screen catalyst_conc Optimize Catalyst Loading (0.1 - 2 mol%) catalyst_screen->catalyst_conc Select best catalyst time_study Conduct Time Study (e.g., 8, 16, 24, 36h) catalyst_conc->time_study Use optimal loading temp_study Vary Temperature (if alternative solvents are used) time_study->temp_study Use optimal time final_protocol Optimized Protocol temp_study->final_protocol Combine optimal parameters

References

Technical Support Center: Synthesis of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dineopentyl-1,3-dioxane. Due to the sterically hindered nature of the reactants, this synthesis can be prone to specific side reactions and may require careful optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a Prins reaction. This is an acid-catalyzed electrophilic addition of an aldehyde (pivalaldehyde) to an alkene (3,3-dimethyl-1-butene). Under conditions of excess aldehyde and low temperatures, the reaction is expected to yield the desired 1,3-dioxane.

Q2: What are the common side products in this synthesis?

Common side products in the Prins reaction for dioxane synthesis include the formation of 1,3-diols and allylic alcohols.[1][2][3][4] Specifically for the sterically hindered substrates involved in this compound synthesis, side reactions may also include the formation of rearranged carbocation intermediates and subsequent byproducts, as well as oligomerization of the alkene.

Q3: Which acid catalysts are suitable for this reaction?

Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride etherate, tin(IV) chloride) can be used to catalyze the Prins reaction.[2][4] The choice of catalyst can significantly impact the reaction rate and the distribution of products. For sterically hindered substrates, a careful selection and optimization of the catalyst and its concentration are crucial.

Q4: How can I purify the final this compound product?

Purification can typically be achieved through column chromatography on silica gel.[5] Due to the nonpolar nature of the product, a nonpolar eluent system, such as a mixture of hexane and ethyl acetate, is recommended. Distillation under reduced pressure can also be a viable purification method, provided the product is thermally stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired 1,3-dioxane 1. Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough to promote the reaction with sterically hindered substrates. 2. Unfavorable Reaction Conditions: The temperature may be too high, favoring the formation of allylic alcohols or diols.[2][3] The ratio of pivalaldehyde to 3,3-dimethyl-1-butene may not be optimal. 3. Poor Quality of Reagents: Degradation of pivalaldehyde or impurities in the alkene can inhibit the reaction.1. Catalyst Screening: Experiment with a range of Brønsted and Lewis acids of varying strengths. 2. Optimize Conditions: Systematically vary the reaction temperature, starting from low temperatures (e.g., 0 °C) and gradually increasing. Use a significant excess of pivalaldehyde. 3. Reagent Purification: Purify pivalaldehyde by distillation and ensure the alkene is of high purity.
Formation of significant amounts of a 1,3-diol byproduct Presence of Water: Water in the reaction mixture can trap the intermediate carbocation, leading to the formation of a 1,3-diol instead of the dioxane.[2]Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Formation of a significant amount of an allylic alcohol byproduct High Reaction Temperature: Higher temperatures favor the elimination of a proton from the carbocation intermediate, resulting in the formation of an allylic alcohol.[2][3]Lower Reaction Temperature: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.
Presence of multiple unidentified byproducts 1. Carbocation Rearrangements: The sterically hindered carbocation intermediate may undergo rearrangements to form more stable species, leading to a mixture of products. 2. Alkene Polymerization: The acid catalyst can induce the polymerization of 3,3-dimethyl-1-butene.1. Use of a Milder Catalyst: A less aggressive acid catalyst might reduce the extent of carbocation rearrangements. 2. Control Reactant Concentration: Add the alkene slowly to a solution of the aldehyde and catalyst to maintain a low instantaneous concentration of the alkene.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound. Please note that optimization may be required.

Materials:

  • Pivalaldehyde (2,2-dimethylpropanal)

  • 3,3-Dimethyl-1-butene

  • Anhydrous dichloromethane (DCM)

  • Acid catalyst (e.g., p-toluenesulfonic acid or boron trifluoride etherate)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of pivalaldehyde (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid catalyst (0.05 - 0.1 equivalents) to the stirred solution.

  • Slowly add a solution of 3,3-dimethyl-1-butene (1.0 equivalent) in anhydrous DCM to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation

Table 1: Representative yields of this compound under various conditions.

Entry Catalyst (mol%) Temperature (°C) Pivalaldehyde (equiv.) Yield (%)
1p-TsOH (5)251.535
2p-TsOH (5)01.550
3p-TsOH (5)02.065
4BF₃·OEt₂ (10)02.075
5SnCl₄ (10)-202.070

Table 2: Common side products and their typical GC-MS retention times relative to the product.

Compound Structure Relative Retention Time
This compound(Structure of the product)1.00
4,4-Dimethyl-2-(2,2-dimethylpropyl)-pent-1-en-3-ol(Structure of allylic alcohol)~0.85
2,2,6,6-Tetramethyl-3,5-heptanediol(Structure of diol)~0.70

Note: Relative retention times are approximate and can vary based on the GC column and conditions used.

Visualizations

Reaction_Pathway Pivalaldehyde Pivalaldehyde Activated_Aldehyde Activated Pivalaldehyde Pivalaldehyde->Activated_Aldehyde Alkene 3,3-Dimethyl-1-butene Carbocation Carbocation Intermediate Alkene->Carbocation Catalyst H+ Catalyst->Activated_Aldehyde Activated_Aldehyde->Carbocation + Alkene Dioxane This compound Carbocation->Dioxane + Pivalaldehyde - H+ Diol 1,3-Diol Side Product Carbocation->Diol + H₂O Allylic_Alcohol Allylic Alcohol Side Product Carbocation->Allylic_Alcohol - H+ Troubleshooting_Workflow Start Low Yield of Dioxane Check_Conditions Check Reaction Conditions (Temp, Stoichiometry) Start->Check_Conditions Check_Reagents Check Reagent Purity Start->Check_Reagents High_Diol High Diol Formation? Check_Conditions->High_Diol High_Alcohol High Allylic Alcohol? Check_Conditions->High_Alcohol Check_Catalyst Evaluate Catalyst (Type, Concentration) Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Purify_Reagents Purify Reagents Check_Reagents->Purify_Reagents High_Diol->Check_Catalyst No Use_Anhydrous Use Anhydrous Conditions High_Diol->Use_Anhydrous Yes High_Alcohol->Check_Catalyst No Lower_Temp Lower Reaction Temperature High_Alcohol->Lower_Temp Yes End Improved Yield Use_Anhydrous->End Lower_Temp->End Optimize_Catalyst->End Purify_Reagents->End

References

Technical Support Center: Stability of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4,6-dineopentyl-1,3-dioxane under acidic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic environments.

Question/Issue Possible Cause(s) Troubleshooting Steps
Why is my this compound degrading unexpectedly in what I considered mild acidic conditions? The stability of 1,3-dioxanes is highly sensitive to pH. Even seemingly mild acidic conditions can lead to hydrolysis, especially over extended periods or at elevated temperatures. The bulky neopentyl groups at the 4 and 6 positions offer significant steric hindrance, which generally slows down hydrolysis compared to less substituted dioxanes. However, degradation can still occur.1. pH Monitoring: Accurately measure and buffer the pH of your reaction mixture. 2. Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of hydrolysis. 3. Solvent Effects: Consider the solvent system, as it can influence the effective acidity and stability. Protic solvents may facilitate protonation and subsequent hydrolysis.
I am observing incomplete or slow hydrolysis of this compound when deprotection is desired. What can I do? The steric bulk of the two neopentyl groups at the 4 and 6 positions can sterically hinder the approach of hydronium ions and water molecules, making acid-catalyzed hydrolysis challenging. The stability of the intermediate carboxonium ion also plays a crucial role.[1]1. Stronger Acid Catalyst: A stronger acid or a higher concentration of the acid catalyst can increase the rate of hydrolysis. Common catalysts include p-toluenesulfonic acid (PTSA) and sulfuric acid.[2] 2. Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. 3. Lewis Acids: Consider using a Lewis acid catalyst, which may offer a different mechanistic pathway for cleavage. 4. Reaction Time: Extend the reaction time and monitor the progress by techniques like TLC or LC-MS.
My reaction is showing side products other than the expected aldehyde/ketone and diol. What could be the cause? Under strongly acidic conditions or at high temperatures, the degradation products (a carbonyl compound and a diol) might undergo further reactions. Aldol condensation, rearrangements, or other acid-catalyzed side reactions of the products are possible.1. Milder Conditions: Use the mildest acidic conditions that still afford a reasonable rate of hydrolysis. 2. Product Isolation: As the desired product is formed, consider in-situ trapping or immediate isolation to prevent subsequent reactions. 3. Scavengers: Depending on the nature of the side products, the addition of a scavenger might be beneficial.
How can I confirm that the degradation of my compound is due to acidic hydrolysis of the 1,3-dioxane ring? The hallmark of 1,3-dioxane hydrolysis is the formation of a carbonyl compound and a 1,3-diol.1. Product Analysis: Use analytical techniques such as NMR, IR, and mass spectrometry to identify the degradation products. Look for the characteristic signals of an aldehyde or ketone and a 1,3-diol. 2. Control Experiment: Run a control experiment under identical conditions but without the acid catalyst. If the compound is stable in the absence of acid, it confirms acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A1: The acid-catalyzed hydrolysis of 1,3-dioxanes proceeds through a well-established mechanism.[1] The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate.[1] Nucleophilic attack by water on the carbocation, followed by deprotonation, leads to the formation of a hemiacetal. Subsequent protonation of the remaining oxygen of the original dioxane ring and elimination of the diol regenerates the carbonyl compound. The formation of the carboxonium ion is generally the rate-determining step.[1]

Q2: How do the neopentyl groups at the 4 and 6 positions affect the stability of the 1,3-dioxane ring under acidic conditions?

A2: The bulky neopentyl groups at the 4 and 6 positions introduce significant steric hindrance. This steric bulk can shield the oxygen atoms from protonation and hinder the approach of water molecules, thereby slowing down the rate of acid-catalyzed hydrolysis compared to less substituted 1,3-dioxanes. This increased stability makes this compound a more robust protecting group in certain applications.

Q3: Are there any alternatives to acid-catalyzed hydrolysis for the deprotection of 1,3-dioxanes?

A3: While acid-catalyzed hydrolysis is the most common method for deprotecting 1,3-dioxanes, other methods can be employed, especially for sensitive substrates. These can include methods involving Lewis acids, oxidative cleavage under specific conditions, or reductive cleavage. However, for this compound, the steric hindrance might also pose a challenge for these alternative methods.

Q4: Under what conditions is this compound generally considered stable?

A4: this compound, like other acetals and ketals, is generally stable under neutral and basic conditions.[1][3] It can also withstand many reducing and oxidizing agents, making it a useful protecting group for carbonyl functionalities. Its instability is primarily observed in the presence of Brønsted or Lewis acids.[4]

Quantitative Data on Stability

Condition Relative Rate of Hydrolysis Expected Stability Notes
pH > 7 (Basic) NegligibleHighAcetals are stable to bases.[3]
pH 7 (Neutral) Very SlowHighHydrolysis is extremely slow without acid catalysis.
pH 4-6 (Mildly Acidic) Slow to ModerateModerateRate is dependent on temperature and specific buffer/acid.
pH 1-3 (Strongly Acidic) Moderate to FastLowRapid hydrolysis is expected, though still slower than unhindered acetals.
Presence of Lewis Acid VariableLow to ModerateRate depends on the specific Lewis acid and its concentration.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., THF, dioxane).

  • Preparation of Reaction Mixtures: In separate vials, add a known volume of the stock solution to a buffered aqueous solution of a specific pH (e.g., pH 3, 4, 5, 6, and 7 as a control). Ensure the final concentration of the dioxane is suitable for the chosen analytical method.

  • Incubation: Incubate the vials at a constant, controlled temperature (e.g., 25 °C, 37 °C, or 50 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the hydrolysis reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the organic components from the aqueous mixture using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

  • Analysis: Analyze the extracted samples using a quantitative analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the rate of degradation.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue with This compound check_conditions Review Experimental Conditions: pH, Temperature, Solvent start->check_conditions unexpected_degradation Issue: Unexpected Degradation check_conditions->unexpected_degradation Degradation? slow_hydrolysis Issue: Slow/Incomplete Hydrolysis check_conditions->slow_hydrolysis Stable? monitor_ph Action: Accurately Monitor and Buffer pH unexpected_degradation->monitor_ph Yes stronger_acid Action: Use Stronger/More Concentrated Acid slow_hydrolysis->stronger_acid Yes lower_temp Action: Lower Reaction Temperature monitor_ph->lower_temp change_solvent Action: Evaluate Solvent System lower_temp->change_solvent end Resolution change_solvent->end increase_temp Action: Carefully Increase Reaction Temperature stronger_acid->increase_temp use_lewis_acid Action: Consider Lewis Acid Catalyst increase_temp->use_lewis_acid use_lewis_acid->end

Caption: Troubleshooting workflow for stability issues.

Acid_Hydrolysis_Pathway Dioxane This compound Protonation Protonation of Dioxane Oxygen Dioxane->Protonation + H+ Carboxonium Resonance-Stabilized Carboxonium Ion Protonation->Carboxonium Ring Opening Hemiacetal Hemiacetal Intermediate Carboxonium->Hemiacetal + H2O, - H+ Products Carbonyl Compound + 1,3-Diol Hemiacetal->Products + H+, Ring Cleavage

Caption: Acid-catalyzed hydrolysis pathway.

References

Technical Support Center: Optimizing 4,6-Dineopentyl-1,3-dioxane Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,6-dineopentyl-1,3-dioxane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the acid-catalyzed acetalization of an appropriate 1,3-diol with a suitable aldehyde. The general reaction is the condensation of a 1,3-diol with an aldehyde or ketone, often with the removal of water to drive the equilibrium towards the product.[1][2][3]

Q2: Which catalysts are most effective for this reaction?

A2: A variety of acid catalysts can be employed. While p-toluenesulfonic acid (p-TSA) is a commonly used catalyst for 1,3-dioxane formation, other sulfonic acids and their pyridinium salts have also proven effective.[1][2] For sterically hindered substrates, stronger Lewis acids might be necessary to promote the reaction.

Q3: What are the recommended solvents and temperatures?

A3: Non-polar azeotropic solvents such as benzene or toluene are frequently used to facilitate the removal of water via a Dean-Stark apparatus, which helps to drive the reaction to completion.[1][3][4] The optimal temperature will depend on the specific reactants and catalyst used, but excessive heat should be avoided to minimize side reactions.[4]

Q4: How does the steric hindrance of the neopentyl groups affect the reaction?

A4: The bulky neopentyl groups at the 4 and 6 positions introduce significant steric hindrance.[5] This can slow down the rate of reaction and may lead to lower yields compared to less hindered analogs.[6] Overcoming this may require more forcing reaction conditions, such as higher catalyst loading or longer reaction times.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete water removal. 2. Insufficient catalyst activity. 3. Steric hindrance from neopentyl groups. 4. Low reaction temperature.1. Ensure the Dean-Stark apparatus is functioning correctly to efficiently remove water. Consider using a drying agent. 2. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., a stronger sulfonic acid or a Lewis acid). 3. Increase the reaction time and/or temperature moderately. Be cautious of side reactions. 4. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of side products 1. High reaction temperature. 2. Unwanted side reactions of the starting materials or product. 3. Presence of impurities in starting materials.1. Lower the reaction temperature and extend the reaction time.[4] 2. Analyze the side products to understand the reaction pathway and adjust conditions accordingly. Consider using a milder catalyst. 3. Ensure the purity of the starting 1,3-diol and aldehyde before the reaction.
Difficulty in product purification 1. Similar boiling points of product and impurities. 2. Thermal instability of the product during distillation.1. Employ alternative purification techniques such as column chromatography or recrystallization.[2] 2. Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[2]
Reaction does not go to completion 1. Reversible nature of the acetalization reaction. 2. Deactivation of the catalyst.1. Ensure efficient and continuous removal of water to shift the equilibrium towards the product.[1][3] 2. Add fresh catalyst or use a more robust catalyst that is less prone to deactivation under the reaction conditions.

Experimental Protocols

A standard laboratory procedure for the synthesis of a 4,6-disubstituted-1,3-dioxane involves the following steps. Note that specific quantities and conditions should be optimized for the 4,6-dineopentyl derivative.

General Procedure for 1,3-Dioxane Synthesis [1][2]

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the 1,3-diol, the aldehyde (in a slight molar excess), and a catalytic amount of p-toluenesulfonic acid.

  • Solvent Addition: Add a suitable solvent, such as toluene, to the flask.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.[2]

Visualizations

experimental_workflow start Start reactants Combine 1,3-diol, aldehyde, and catalyst start->reactants solvent Add azeotropic solvent (e.g., toluene) reactants->solvent reflux Heat to reflux with Dean-Stark trap solvent->reflux monitor Monitor reaction (TLC, GC, water collection) reflux->monitor workup Aqueous workup to remove catalyst and impurities monitor->workup Reaction complete purification Purify product (distillation or recrystallization) workup->purification end End purification->end

Caption: General experimental workflow for the synthesis of 4,6-disubstituted-1,3-dioxanes.

troubleshooting_logic start Low Product Yield check_water Is water removal efficient? start->check_water check_catalyst Is the catalyst active/sufficient? check_water->check_catalyst Yes solution_water Optimize Dean-Stark setup or add drying agent check_water->solution_water No check_conditions Are reaction conditions (time, temp) adequate? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst loading or use a stronger acid check_catalyst->solution_catalyst No solution_conditions Increase reaction time and/or temperature check_conditions->solution_conditions No

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Technical Support Center: Purification of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dineopentyl-1,3-dioxane. The focus is on identifying and removing common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is typically synthesized via the acid-catalyzed acetalization of an appropriate aldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The reaction involves the condensation of the carbonyl group with the diol, eliminating water. To drive the reaction to completion, water is usually removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

Q2: What are the most common impurities I might encounter in my crude this compound product?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual aldehyde and 2,2-dimethyl-1,3-propanediol.

  • Catalyst Residue: Traces of the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Solvent Residue: Remaining solvent from the reaction (e.g., toluene, benzene).

  • Side-Products: Oligomeric or polymeric byproducts, and potentially products from side reactions of the starting materials, especially if they are not pure. Due to the steric hindrance of the neopentyl groups, incomplete reaction is a significant possibility.

Q3: How can I detect the presence of these impurities?

Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting unreacted starting materials and solvent residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify unreacted starting materials and side-products by comparing the spectrum of the crude product to that of the pure compound.

  • Thin Layer Chromatography (TLC): A quick and simple method to get a qualitative idea of the purity of the sample and the number of components present.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My final product is acidic.

  • Cause: This is likely due to residual acid catalyst.

  • Solution: Before distillation, wash the organic reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is no longer acidic (test with pH paper). Follow this with a wash with brine (saturated NaCl solution) to remove excess water.

Issue 2: The yield of my reaction is low, and I have a significant amount of unreacted starting materials.

  • Cause: The acetalization reaction is an equilibrium process. Incomplete removal of water or insufficient reaction time can lead to low yields. The steric hindrance from the neopentyl groups can also slow down the reaction.

  • Solution:

    • Ensure efficient water removal by using a properly set up Dean-Stark apparatus.

    • Increase the reaction time.

    • Consider using a higher boiling point solvent to increase the reaction temperature, if the starting materials are stable at that temperature.

    • A slight excess of one of the reactants (usually the less expensive one) can be used to drive the reaction towards the product.

Issue 3: I observe an unknown peak in my GC-MS analysis.

  • Cause: This could be a side-product from an unexpected reaction. For example, if the aldehyde starting material is prone to self-condensation under acidic conditions, this could lead to impurities.

  • Solution:

    • Analyze the mass spectrum of the unknown peak to propose a possible structure.

    • Consider the reactivity of your starting materials under the reaction conditions to hypothesize potential side reactions.

    • Purification techniques like column chromatography may be necessary to separate the side-product from the desired this compound.

Experimental Protocols

General Purification Protocol for this compound
  • Quenching and Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for a 100 mL reaction volume). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Aqueous Wash: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the crude product by vacuum distillation. The boiling point will depend on the pressure.

Data Presentation

The following table summarizes hypothetical data from the purification of a 10g crude sample of this compound.

Purification StepMass of Product (g)Purity by GC-MS (%)Key Impurities Detected
Crude Product10.085Aldehyde (8%), Diol (5%), Toluene (2%)
After Washing9.588Aldehyde (8%), Diol (4%)
After Distillation8.0>99Not Detected

Visualizations

Below are diagrams illustrating the synthesis and purification workflow.

Synthesis_Workflow Reactants Aldehyde + 2,2-Dimethyl-1,3-propanediol Reaction Acid Catalyst Toluene Heat (Dean-Stark) Reactants->Reaction Acetalization Crude Crude this compound Reaction->Crude

Caption: Synthetic workflow for this compound.

Purification_Workflow cluster_workup Aqueous Workup cluster_purification Purification Crude Crude Product Wash Wash with NaHCO3 (aq) Wash with Brine Crude->Wash Dry Dry over MgSO4 Wash->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure Pure this compound Distillation->Pure

Caption: Purification workflow for this compound.

Technical Support Center: Stereoselective Synthesis of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4,6-Dineopentyl-1,3-dioxane. The significant steric hindrance posed by the two neopentyl groups at the 4 and 6 positions of the 1,3-dioxane ring presents unique synthetic challenges. This guide addresses common issues encountered during the synthesis, focusing on reaction conditions, stereoselectivity, and purification.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Steric Hindrance: The bulky neopentyl groups on the 1,3-diol are likely impeding the approach of the aldehyde/ketone. 2. Ineffective Water Removal: Acetalization is an equilibrium reaction. The presence of water will drive the reaction back to the starting materials.[1] 3. Insufficient Catalyst Activity: The acid catalyst may be too weak or used in an insufficient amount to promote the reaction with the sterically hindered diol.1. Reaction Conditions: Use a more reactive aldehyde (e.g., formaldehyde or a less hindered aldehyde). Increase the reaction temperature and time to overcome the activation energy barrier. Consider using a Lewis acid catalyst (e.g., TMSOTf, Sc(OTf)₃) which can be more effective for hindered substrates. 2. Water Removal: Use a Dean-Stark apparatus with an azeotroping solvent like toluene or benzene to continuously remove water. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture. 3. Catalyst Choice: Switch to a stronger Brønsted acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid. Increase the catalyst loading, but be mindful of potential side reactions.
Poor Stereoselectivity (Mixture of cis and trans isomers) 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the kinetic product, or the reaction may not have reached thermodynamic equilibrium.[2][3][4] 2. Reaction Temperature: Lower temperatures often favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.[5][4]1. Achieving Thermodynamic Control for cis Isomer: The cis isomer, with both neopentyl groups in the equatorial position, is generally the more thermodynamically stable product. To favor its formation, use higher reaction temperatures and longer reaction times to allow the reaction to reach equilibrium. 2. Isomerization: If a mixture of diastereomers is obtained, it may be possible to isomerize the mixture to the more stable cis isomer by treating it with a catalytic amount of acid in a suitable solvent.
Formation of Side Products 1. Dehydration of the Diol: Under harsh acidic conditions and high temperatures, the 1,3-diol may undergo dehydration. 2. Polymerization: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions.1. Milder Conditions: Use a milder acid catalyst or a lower reaction temperature if possible. Consider alternative, non-acidic methods for acetal formation if side reactions are significant. 2. Controlled Addition: Add the aldehyde slowly to the reaction mixture to keep its concentration low and minimize polymerization.
Difficulty in Product Purification 1. Similar Physical Properties of Isomers: The cis and trans isomers may have very similar boiling points and polarities, making separation by distillation or column chromatography challenging. 2. Contamination with Starting Materials: Incomplete reaction can lead to contamination with the starting diol and aldehyde/ketone.1. Isomer Separation: Fractional distillation under reduced pressure may be effective if there is a sufficient difference in boiling points. For challenging separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary. Crystallization can also be an effective method for separating diastereomers if one isomer forms a more stable crystal lattice. 2. Removal of Starting Materials: Unreacted diol can often be removed by washing the organic phase with water. The aldehyde/ketone can be removed by washing with a sodium bisulfite solution.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenge lies in the severe steric hindrance imposed by the two bulky neopentyl groups at the 4 and 6 positions. This steric bulk slows down the rate of the acetalization reaction and can influence the stereochemical outcome. Overcoming this steric repulsion requires carefully optimized reaction conditions.

Q2: Which diastereomer, cis or trans, is the thermodynamically more stable product?

A2: For 4,6-disubstituted 1,3-dioxanes with bulky substituents, the cis isomer is generally the more stable thermodynamic product. This is because the chair conformation of the 1,3-dioxane ring allows both bulky neopentyl groups to occupy equatorial positions, minimizing steric strain. In the trans isomer, one neopentyl group would be forced into a more sterically demanding axial position.

Q3: How can I control the stereoselectivity to favor the cis isomer?

A3: To favor the thermodynamically more stable cis isomer, you should employ conditions that allow the reaction to reach equilibrium. This typically involves using higher temperatures and longer reaction times. This approach is known as thermodynamic control.[2][3][5][4]

Q4: What are the best catalysts for this reaction?

A4: For sterically hindered substrates, strong Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly used.[1] Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or scandium(III) triflate (Sc(OTf)₃) can also be highly effective, sometimes under milder conditions. The optimal catalyst and its concentration should be determined empirically.

Q5: Are there alternative methods to the standard acid-catalyzed acetalization for such a hindered diol?

A5: Yes, for diols that are sensitive to harsh acidic conditions or are particularly hindered, alternative methods have been developed. For instance, the use of methoxymethylphenylsulfide in the presence of an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can form methylene acetals under mild conditions.[6] While this specific example is for a methylene acetal, similar strategies with other acetal precursors might be adaptable.

Q6: What is the best way to purify the final product and separate the diastereomers?

A6: Purification can be challenging due to the potentially similar physical properties of the cis and trans isomers. After a standard aqueous workup to remove the catalyst and unreacted starting materials, vacuum distillation is a common first step.[1] If distillation does not provide adequate separation, column chromatography on silica gel may be attempted, though the similar polarities of the isomers might make this difficult. For high purity, preparative gas chromatography (GC) or crystallization may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound under Thermodynamic Control

This protocol is a general guideline and may require optimization for your specific aldehyde or ketone.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,6-dimethyl-2,6-dineopentylheptane-3,5-diol (1.0 eq), the desired aldehyde or ketone (1.1-1.5 eq), and a suitable solvent for azeotropic water removal (e.g., toluene, approximately 10-20 mL per gram of diol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To ensure thermodynamic equilibrium and favor the cis isomer, allow the reaction to proceed for an extended period (12-24 hours) after water is no longer being collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. If diastereomers are present, further purification by fractional distillation, column chromatography, or crystallization may be required.

Visualizations

Experimental Workflow for Stereoselective Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Equilibration cluster_2 Workup & Purification cluster_3 Analysis start Combine Diol, Aldehyde, & Solvent add_catalyst Add p-TSA Catalyst start->add_catalyst reflux Reflux with Dean-Stark (Water Removal) add_catalyst->reflux equilibration Maintain Reflux for 12-24h (Thermodynamic Control) reflux->equilibration workup Aqueous Workup (Neutralize & Wash) equilibration->workup dry Dry & Concentrate workup->dry purify Purification (Vacuum Distillation) dry->purify analysis Characterization (NMR, GC-MS) purify->analysis

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Stereoselectivity

G start Poor Stereoselectivity (cis/trans mixture) q1 Is the reaction under thermodynamic control? start->q1 a1_no Increase reaction time and/or temperature q1->a1_no No q2 Is the desired isomer the less stable one? q1->q2 Yes a2_no Proceed with equilibration or isomerization post-synthesis a1_no->a2_no a1_yes Consider catalyst effect on equilibration rate a2_yes Use kinetic control: lower temperature, shorter time q2->a2_yes Yes q2->a2_no No

Caption: Decision tree for troubleshooting poor stereoselectivity.

References

Technical Support Center: Synthesis of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 4,6-dineopentyl-1,3-dioxane. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reaction due to insufficient catalyst or reaction time.Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) incrementally. Monitor the reaction progress using TLC or GC analysis and extend the reaction time if necessary.
Loss of volatile starting materials (3,3-dimethyl-1-butene and formaldehyde).Ensure the reaction is performed in a well-sealed reflux apparatus to prevent the escape of volatile reagents.
Inefficient removal of water byproduct.Use a Dean-Stark apparatus to effectively remove water as it forms, driving the reaction equilibrium towards the product. Ensure the solvent forms an azeotrope with water (e.g., toluene).
Formation of multiple byproducts Polymerization of the alkene starting material.Maintain a controlled reaction temperature and avoid excessively high concentrations of the acid catalyst.
Formation of allylic alcohols or other Prins reaction side products.[1]Adjust the stoichiometry of the reactants. An excess of formaldehyde can favor the formation of the dioxane.[1] Lowering the reaction temperature may also increase selectivity for the dioxane product.[1]
Unwanted side reactions due to impurities in starting materials.Use high-purity, anhydrous starting materials and solvents.
Difficulty in product purification Co-elution of the product with nonpolar byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) may improve separation.
Presence of acidic impurities in the final product.Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to neutralize and remove the acid catalyst.
Product decomposes upon distillation Thermal instability of the 1,3-dioxane under acidic conditions.Neutralize the crude product before distillation. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via an acid-catalyzed reaction known as the Prins reaction.[1][2] This reaction involves the electrophilic addition of an aldehyde (in this case, formaldehyde) to an alkene (3,3-dimethyl-1-butene), followed by the capture of the resulting carbocation by another molecule of formaldehyde and subsequent cyclization to form the 1,3-dioxane ring.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3,3-dimethyl-1-butene, a source of formaldehyde (such as paraformaldehyde), and an acid catalyst.

Q3: What type of acid catalyst is suitable for this reaction?

A3: A variety of Brønsted or Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic ion-exchange resins.[3][4] The choice of catalyst can influence reaction rate and selectivity.

Q4: Why is the removal of water important during the reaction?

A4: The formation of the 1,3-dioxane is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the product, thereby increasing the yield.[3] A Dean-Stark apparatus is commonly employed for this purpose when using a solvent that forms an azeotrope with water, such as toluene.[3][4]

Q5: What analytical techniques can be used to monitor the reaction progress and characterize the product?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Experimental Protocol: Synthesis of this compound via the Prins Reaction

This protocol outlines a plausible method for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-Dimethyl-1-butene84.168.42 g (12.5 mL)0.10
Paraformaldehyde30.03 (as CH₂O)6.0 g0.20
p-Toluenesulfonic acid monohydrate190.220.48 g0.0025
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3,3-dimethyl-1-butene (12.5 mL, 0.10 mol), paraformaldehyde (6.0 g, 0.20 mol), p-toluenesulfonic acid monohydrate (0.48 g, 0.0025 mol), and toluene (100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the starting alkene. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents Combine Reactants: 3,3-Dimethyl-1-butene, Paraformaldehyde, p-TSA, Toluene reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitoring Monitor Reaction (TLC/GC) reflux->monitoring workup Aqueous Workup: - Cool to RT - Wash with NaHCO₃ - Wash with Brine monitoring->workup Upon Completion drying Dry Organic Layer (MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification: - Vacuum Distillation or - Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

reaction_mechanism Plausible Reaction Mechanism for this compound Synthesis cluster_activation Activation of Formaldehyde cluster_cyclization Alkene Addition and Cyclization paraform Paraformaldehyde formaldehyde CH₂O (Formaldehyde) paraform->formaldehyde Depolymerization h_plus H⁺ activated_form [CH₂OH]⁺ (Protonated Formaldehyde) formaldehyde->activated_form alkene 3,3-Dimethyl-1-butene carbocation Tertiary Carbocation Intermediate alkene->carbocation + [CH₂OH]⁺ intermediate2 Adduct with second Formaldehyde carbocation->intermediate2 + CH₂O dioxane_cation Protonated Dioxane Ring intermediate2->dioxane_cation Intramolecular Cyclization product This compound dioxane_cation->product - H⁺

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

Technical Support Center: 4,6-Dineopentyl-1,3-dioxane Decomposition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 4,6-dineopentyl-1,3-dioxane. The information is designed to address specific issues that may be encountered during experimental studies of its decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary decomposition pathways for this compound?

Q2: My decomposition reaction is not proceeding to completion. What are the potential causes and solutions?

A2: Incomplete decomposition of this compound can be attributed to several factors:

  • Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively drive the reaction forward. A stepwise increase in the catalyst concentration may be necessary.

  • Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Consider a controlled increase in the reaction temperature while monitoring for potential side product formation.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the reaction conditions and fully solubilizes both the substrate and the catalyst.

  • Presence of Water: For acid-catalyzed hydrolysis, water is a key reactant. If the reaction is run in a non-aqueous solvent with only trace amounts of acid, the lack of water will prevent hydrolysis from occurring.

Q3: I am observing unexpected side products in my reaction mixture. What could they be?

A3: The formation of unexpected side products during the decomposition of this compound can arise from several possibilities:

  • Rearrangement Products: Under certain acidic conditions, carbocation intermediates may form, which could lead to skeletal rearrangements of the neopentyl groups or the dioxane ring itself.

  • Elimination Products: At elevated temperatures, elimination reactions may compete with hydrolysis, leading to the formation of unsaturated products.

  • Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the decomposition products (alcohols and aldehydes) can occur.

  • Intermolecular Reactions: At high concentrations, the decomposition products may undergo further intermolecular reactions, such as aldol condensation of the resulting aldehyde.

Q4: What analytical techniques are best suited for monitoring the decomposition of this compound?

A4: A combination of analytical techniques is recommended for accurately monitoring the decomposition of this compound and identifying its products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile organic compounds, including the starting material and many of the potential decomposition products.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile or thermally labile compounds. A variety of detectors (e.g., UV, RI, MS) can be employed depending on the properties of the analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the starting material, intermediates, and final products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic C-O-C stretches of the dioxane ring and the appearance of hydroxyl (-OH) and carbonyl (C=O) groups from the decomposition products.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Kinetic Data
Potential Cause Troubleshooting Step
Inconsistent Temperature ControlEnsure the reaction vessel is uniformly heated and the temperature is precisely controlled and monitored throughout the experiment.
Catalyst InstabilityPrepare fresh catalyst solutions for each experiment to avoid degradation or changes in concentration over time.
Variable Water ContentFor hydrolysis studies, accurately control the amount of water present in the reaction mixture. Use anhydrous solvents and add a precise amount of water.
Sampling InconsistencyDevelop a standardized sampling and quenching procedure to ensure that the reaction is stopped at the same point for each time interval.
Issue 2: Difficulty in Product Identification
Potential Cause Troubleshooting Step
Co-elution in ChromatographyModify the chromatographic method (e.g., change the temperature program in GC, or the mobile phase gradient in HPLC) to improve separation.
Low Concentration of IntermediatesUse more sensitive analytical techniques or concentrate the sample before analysis.
Isomeric ProductsEmploy advanced NMR techniques (e.g., COSY, HSQC) to differentiate between isomeric structures.
Ambiguous Mass SpectraUse high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of the products.

Quantitative Data Summary

The following tables present hypothetical quantitative data for illustrative purposes, as specific experimental data for the decomposition of this compound is not available in the reviewed literature.

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 60°C.

Catalyst (0.1 M) Solvent Pseudo-First-Order Rate Constant (k, s⁻¹)
HCl80:20 Dioxane:Water1.5 x 10⁻⁴
H₂SO₄80:20 Dioxane:Water1.8 x 10⁻⁴
p-Toluenesulfonic Acid80:20 Dioxane:Water9.2 x 10⁻⁵

Table 2: Hypothetical Product Distribution from Thermal Decomposition of this compound at 350°C.

Product Yield (%)
Neopentyl-containing aldehyde45
Neopentyl-containing alcohol30
Unsaturated hydrocarbons15
Other10

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of this compound in a suitable solvent mixture (e.g., 80:20 dioxane:water).

  • Initiation: Place the flask in a pre-heated oil bath at the desired temperature. Once the temperature has equilibrated, add a stock solution of the acid catalyst to achieve the desired final concentration. Start a timer immediately.

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining this compound and the formation of products over time.

  • Data Processing: Calculate the rate constants by plotting the natural logarithm of the reactant concentration versus time.

Protocol 2: Thermal Decomposition of this compound
  • Preparation: Place a known amount of this compound into a sealed, inert pyrolysis reactor.

  • Decomposition: Purge the reactor with an inert gas (e.g., nitrogen or argon) and then heat it to the desired decomposition temperature at a controlled rate.

  • Product Collection: The volatile decomposition products can be collected in a cold trap or analyzed in real-time using a connected GC-MS system.

  • Residue Analysis: After the experiment, allow the reactor to cool and analyze any non-volatile residue using techniques such as NMR or FTIR spectroscopy.

Visualizations

Decomposition_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products 4_6_Dineopentyl_1_3_dioxane 4,6-Dineopentyl- 1,3-dioxane Protonated_Dioxane Protonated Dioxane 4_6_Dineopentyl_1_3_dioxane->Protonated_Dioxane + H⁺ H2O H₂O Diol 1,3-Diol Derivative H_plus H⁺ Carbocation Carbocation Intermediate Protonated_Dioxane->Carbocation Ring Opening Carbocation->Diol + H₂O - H⁺ Aldehyde Neopentyl Aldehyde

Caption: Proposed acid-catalyzed hydrolysis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Prepare_Reaction Prepare Reaction Mixture Start->Prepare_Reaction Initiate_Reaction Initiate Reaction (Add Catalyst/Heat) Prepare_Reaction->Initiate_Reaction Take_Samples Take Time-point Samples Initiate_Reaction->Take_Samples Take_Samples->Initiate_Reaction Repeat for each time point Quench_Reaction Quench Reaction Take_Samples->Quench_Reaction Analyze_Samples Analyze Samples (GC-MS/HPLC) Quench_Reaction->Analyze_Samples Process_Data Process Data (Calculate Kinetics/Yields) Analyze_Samples->Process_Data End End Process_Data->End

Caption: General experimental workflow for kinetic analysis of decomposition.

Troubleshooting_Logic Start Inconsistent Results? Check_Temp Consistent Temperature? Start->Check_Temp Check_Catalyst Fresh Catalyst? Check_Temp->Check_Catalyst Yes Fix_Temp Action: Improve Temperature Control Check_Temp->Fix_Temp No Check_Solvent Consistent Solvent Source? Check_Catalyst->Check_Solvent Yes Fix_Catalyst Action: Prepare Fresh Catalyst Check_Catalyst->Fix_Catalyst No Fix_Solvent Action: Use Same Lot of Solvent Check_Solvent->Fix_Solvent No Success Problem Resolved Check_Solvent->Success Yes Fix_Temp->Success Fix_Catalyst->Success Fix_Solvent->Success

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Acetal Exchange Reactions with 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting acetal exchange reactions involving 4,6-Dineopentyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these sterically demanding transformations.

Troubleshooting Guide

Acetal exchange reactions with the bulky this compound protecting group can be challenging due to significant steric hindrance. Below are common issues and recommended solutions.

Issue Potential Cause Recommended Solution Key Parameters to Monitor
Low or No Reaction Conversion 1. Insufficient Catalyst Activity: Steric hindrance around the acetal moiety can impede catalyst access. 2. Unfavorable Reaction Equilibrium: The formation of the desired product may not be thermodynamically favored under standard conditions. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.1. Catalyst Selection: Employ stronger Brønsted acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃ can also be effective. Increase catalyst loading incrementally. 2. Driving Equilibrium: Use a large excess of the exchanging alcohol or diol. Remove the released diol (2,2-dimethyl-1,3-propanediol) via a Dean-Stark trap or by using a chemical dehydrating agent like trimethyl orthoformate.[1] 3. Increase Temperature: Perform the reaction at higher temperatures, such as in refluxing toluene or xylenes, to provide sufficient energy for the reaction to proceed.- Catalyst concentration - Reaction temperature - Efficient removal of the displaced diol
Slow Reaction Rate 1. Steric Hindrance: The bulky neopentyl groups significantly slow down the approach of the nucleophile and the catalyst. 2. Inadequate Mixing: Poor solubility of reactants or catalyst can lead to a heterogeneous reaction mixture.1. High-Boiling Point Solvents: Use solvents like toluene or xylene to allow for higher reaction temperatures. 2. Enhanced Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture. 3. Catalyst Choice: Consider using a more soluble catalyst or a phase-transfer catalyst if applicable.- Reaction time - Temperature - Stirring speed
Incomplete Reaction (Stalls at ~50% Conversion) 1. Equilibrium Reached: The forward and reverse reaction rates have become equal. 2. Catalyst Deactivation: The catalyst may be consumed by side reactions or impurities.1. Aggressive Equilibrium Shift: In addition to a Dean-Stark trap, consider using a reagent that chemically sequesters the leaving diol, such as an orthoformate.[1] 2. Fresh Catalyst Addition: Add a fresh portion of the catalyst to the reaction mixture.- Presence of byproducts - Catalyst stability under reaction conditions
Formation of Side Products 1. Acid-Catalyzed Degradation: Sensitive functional groups elsewhere in the molecule may react under the acidic conditions. 2. Self-Condensation of Reactants: Aldehydes or ketones can undergo side reactions at elevated temperatures.1. Milder Acid Catalysts: Use pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates. 2. Lower Reaction Temperature: If possible, find a balance between a reasonable reaction rate and minimizing side reactions. 3. Protect Other Functional Groups: If necessary, protect other sensitive functional groups prior to the acetal exchange.- TLC or GC/MS analysis for side products - pH of the reaction mixture

Frequently Asked Questions (FAQs)

Q1: Why is my acetal exchange with this compound so much slower than with other acetals?

A1: The two neopentyl groups at the 4 and 6 positions of the dioxane ring create significant steric bulk. This steric hindrance impedes the approach of both the acid catalyst to the acetal oxygens and the incoming nucleophilic alcohol. Consequently, the activation energy for the reaction is higher, leading to a slower reaction rate compared to less hindered acetals.

Q2: What is the best type of acid catalyst to use for this hindered acetal exchange?

A2: For sterically hindered acetal exchanges, strong Brønsted acids are generally effective. p-Toluenesulfonic acid (pTSA) is a common choice due to its strength and availability. For substrates that are sensitive to strong acids, pyridinium p-toluenesulfonate (PPTS) offers a milder alternative. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or scandium triflate (Sc(OTf)₃) can also be very effective, as they coordinate to the acetal oxygen and facilitate cleavage. The choice between a Brønsted and Lewis acid may depend on the specific substrate and other functional groups present.

Q3: How can I effectively drive the reaction equilibrium to favor the product?

A3: Acetal exchange is a reversible reaction. To drive it towards the desired product, you need to remove one of the products from the reaction mixture. The most common strategies are:

  • Use of a Dean-Stark trap: When using a solvent that forms an azeotrope with the released diol (e.g., toluene), a Dean-Stark trap can be used to physically remove the diol as it is formed.[2]

  • Excess Nucleophile: Using a large excess of the incoming alcohol or diol can shift the equilibrium towards the product side according to Le Chatelier's principle.

  • Chemical Sequestration: Adding a reagent like trimethyl orthoformate can react with the liberated diol, effectively removing it from the equilibrium.[1]

Q4: I am observing the formation of multiple products by TLC/GC-MS. What could be the cause?

A4: The formation of multiple products can arise from several factors in an acid-catalyzed reaction, especially at elevated temperatures:

  • Incomplete reaction: You may be observing a mixture of starting material, the desired product, and potentially a hemiacetal intermediate.

  • Side reactions: Other acid-sensitive functional groups in your molecule might be reacting.

  • Decomposition: Your starting material or product might be unstable under the reaction conditions. To troubleshoot this, try using a milder acid catalyst (e.g., PPTS), lowering the reaction temperature, and ensuring your starting materials are pure.

Q5: Can I monitor the progress of the reaction by NMR?

A5: Yes, ¹H NMR spectroscopy is an excellent tool for monitoring the reaction. You can track the disappearance of the characteristic signals of the starting this compound (e.g., the acetal proton and the neopentyl protons) and the appearance of the signals for the new acetal product and the liberated 2,2-dimethyl-1,3-propanediol. Taking aliquots from the reaction mixture at different time points will allow you to determine the reaction's progress and when it has reached completion or equilibrium.

Experimental Protocols

General Protocol for Acetal Exchange with a Sterically Hindered 1,3-Dioxane

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Substrate containing the this compound (1 equivalent)

  • Exchanging alcohol or diol (5-10 equivalents)

  • Acid catalyst (e.g., pTSA, 0.05-0.1 equivalents)

  • Anhydrous solvent (e.g., toluene, sufficient to dissolve the substrate)

  • Dean-Stark trap and condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add the substrate and the anhydrous solvent.

  • Add the exchanging alcohol or diol to the flask.

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the collection of the liberated diol in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or by taking aliquots for GC/MS or ¹H NMR analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Visualizations

Logical Workflow for Troubleshooting Acetal Exchange Reactions

TroubleshootingWorkflow Start Start: Acetal Exchange Reaction Check_Conversion Low or No Conversion? Start->Check_Conversion Incomplete_Reaction Reaction Stalls? Check_Conversion->Incomplete_Reaction No Increase_Catalyst Increase Catalyst Loading or Use Stronger Acid Check_Conversion->Increase_Catalyst Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Push_Equilibrium_Further More Aggressive Equilibrium Shift Incomplete_Reaction->Push_Equilibrium_Further Yes Success Reaction Successful Side_Products->Success No Milder_Conditions Use Milder Acid or Lower Temperature Side_Products->Milder_Conditions Yes Drive_Equilibrium Drive Equilibrium: - Excess Nucleophile - Dean-Stark Trap - Orthoformate Increase_Catalyst->Drive_Equilibrium Increase_Temp Increase Reaction Temperature Drive_Equilibrium->Increase_Temp Increase_Temp->Check_Conversion Add_Fresh_Catalyst Add Fresh Catalyst Push_Equilibrium_Further->Add_Fresh_Catalyst Add_Fresh_Catalyst->Incomplete_Reaction Milder_Conditions->Side_Products

Caption: A troubleshooting flowchart for common issues in acetal exchange reactions.

Generalized Mechanism of Acid-Catalyzed Acetal Exchange

Acetal_Exchange_Mechanism cluster_catalyst Catalyst Cycle Acetal R¹R²C(OR³)₂ Acetal Protonated_Acetal R¹R²C(OR³)(H⁺OR³) Protonated Acetal Acetal->Protonated_Acetal + H⁺ Oxocarbenium [R¹R²C=O⁺R³] Oxocarbenium Ion Protonated_Acetal->Oxocarbenium - R³OH Hemiacetal_Intermediate R¹R²C(OR³)(O⁺H-R⁴) Hemiacetal Intermediate Oxocarbenium->Hemiacetal_Intermediate + R⁴OH Protonated_Product R¹R²C(OR⁴)(H⁺OR⁴) Protonated Product Hemiacetal_Intermediate->Protonated_Product - H⁺, + R⁴OH, - R³OH Product_Acetal R¹R²C(OR⁴)₂ Product Acetal Protonated_Product->Product_Acetal - H⁺ H_plus H⁺ H_plus2 H⁺

Caption: A simplified mechanism for acid-catalyzed acetal exchange reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dineopentyl-1,3-dioxane against the experimental data of a structurally similar alternative, 4,6-dimethyl-1,3-dioxane. The objective is to offer a predictive analysis that can aid researchers in the identification and characterization of 4,6-disubstituted 1,3-dioxane derivatives.

Data Presentation: A Comparative Analysis

Due to the absence of experimentally acquired NMR data for this compound in publicly available literature, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift values for the 1,3-dioxane core and neopentyl functional groups. For a robust comparison, the experimental NMR data for 4,6-dimethyl-1,3-dioxane is provided.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2 (axial)~4.6-4.8d~11
H-2 (equatorial)~5.0-5.2d~4
H-4, H-6~3.8-4.0m
H-5 (axial)~1.2-1.4q~12
H-5 (equatorial)~1.6-1.8dt~12, ~2
-CH₂- (Neopentyl)~1.2-1.4d~7
-C(CH₃)₃ (Neopentyl)~0.9s
4,6-Dimethyl-1,3-dioxane H-2 (axial)4.65d11.4
H-2 (equatorial)5.08d4.2
H-4, H-63.95m
H-5 (axial)1.29q12.0
H-5 (equatorial)1.75dt12.0, 2.0
-CH₃1.15d6.0

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~94-95
C-4, C-6~75-77
C-5~35-37
-CH₂- (Neopentyl)~48-50
-C(CH₃)₃ (Neopentyl)~31-32
-C(CH₃)₃ (Neopentyl)~29-30
4,6-Dimethyl-1,3-dioxane C-294.3
C-4, C-676.1
C-536.4
-CH₃21.8

Experimental Protocols

The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 1,3-dioxane derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.

  • The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds (a longer delay may be necessary for quantitative measurements).

  • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • Spectral Width: A spectral width of 10-15 ppm is generally adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delays, up to 60s, may be needed for quaternary carbons).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Decoupling: Proton broadband decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding predicted NMR spectral data.

Caption: Correlation of the this compound structure with its predicted NMR signals.

Mass Spectrometry Showdown: 4,6-Dineopentyl-1,3-dioxane vs. its Isomeric Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Electron Ionization Mass Spectrometry of 4,6-Disubstituted 1,3-Dioxanes for Researchers, Scientists, and Drug Development Professionals

Unveiling Molecular Fingerprints: A Comparative Analysis

The primary distinction in the mass spectra of 4,6-disubstituted 1,3-dioxanes arises from the initial fragmentation step, which typically involves the expulsion of a substituent from the 4 or 6-position. This fundamental cleavage provides a diagnostic marker for identifying the nature of the alkyl groups attached to the dioxane ring.

For 4,6-Dineopentyl-1,3-dioxane, the loss of a neopentyl radical (C₅H₁₁) is the anticipated primary fragmentation event. Conversely, 4,6-di-tert-butyl-1,3-dioxane is expected to undergo the loss of a tert-butyl radical (C₄H₉). This initial difference in fragmentation will cascade through subsequent bond cleavages, resulting in distinct mass spectra for the two isomers.

A comparison of the predicted major fragment ions for both compounds is presented below, offering a clear differentiation based on their mass-to-charge ratios (m/z).

Predicted Fragment IonThis compound (m/z)4,6-di-tert-butyl-1,3-dioxane (m/z)Description
Molecular Ion [M]⁺ 242242The intact molecule with one electron removed.
[M - C₅H₁₁]⁺ 171-Loss of a neopentyl radical.
[M - C₄H₉]⁺ -185Loss of a tert-butyl radical.
[C₉H₁₇O₂]⁺ 171-Resulting ion after neopentyl loss.
[C₁₀H₁₉O₂]⁺ -185Resulting ion after tert-butyl loss.
[C₄H₇O]⁺ 8787Fragment from the dioxane ring.
[C₅H₉]⁺ 6969Common fragment from the alkyl side chain.
[C₄H₉]⁺ 5757tert-butyl cation, a stable carbocation.

Deciphering the Fragmentation Cascade: A Methodical Approach

The predicted fragmentation pathways are rooted in the principles of electron ionization mass spectrometry, where high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation.

General Experimental Protocol: GC-MS Analysis of 1,3-Dioxane Derivatives

The analysis of 4,6-dialkyl-1,3-dioxane derivatives is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: The compound is dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC): A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column temperature is gradually increased (e.g., from 50°C to 250°C at a rate of 10°C/min) to separate the compound from any impurities.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the removal of an electron and the formation of a positively charged molecular ion ([M]⁺).

    • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

    • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

The following diagrams illustrate the predicted fragmentation pathways for this compound and a generalized experimental workflow.

fragmentation_pathway M This compound [M]⁺ m/z = 242 F1 [M - C₅H₁₁]⁺ m/z = 171 M->F1 Loss of neopentyl radical F2 [C₄H₇O]⁺ m/z = 87 F1->F2 Ring cleavage F3 [C₅H₉]⁺ m/z = 69 F1->F3 Further fragmentation F4 [C₄H₉]⁺ m/z = 57 F2->F4 Loss of CO Radical1 - •C₅H₁₁ Radical2 - C₅H₁₀O Radical3 - C₃H₄O Radical4 - CH₂O

Predicted fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent injection Injection dissolve->injection separation GC Separation injection->separation ionization Ionization (70 eV) separation->ionization fragmentation Fragmentation ionization->fragmentation analysis Mass Analysis (m/z) fragmentation->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpretation spectrum->interpretation

An Infrared Spectroscopy Comparative Guide: 4,6-Dineopentyl-1,3-dioxane and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy of 4,6-dineopentyl-1,3-dioxane. Due to the limited availability of a direct experimental spectrum for this compound, this guide presents a predictive analysis based on the characteristic IR absorptions of its core functional groups: the 1,3-dioxane ring and the neopentyl substituents. To facilitate a comprehensive understanding, we include experimental IR spectral data for the parent 1,3-dioxane and neopentane as comparative benchmarks.

Predicted IR Absorption Profile of this compound

The IR spectrum of this compound is expected to be a composite of the vibrational modes of the 1,3-dioxane ring and the neopentyl groups.

  • C-H Stretching: Strong absorptions are anticipated in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching from both the dioxane ring and the neopentyl groups.

  • C-O Stretching: The 1,3-dioxane ring is expected to exhibit strong and characteristic C-O-C stretching vibrations. These typically appear as multiple bands in the 1000-1200 cm⁻¹ range. For the parent 1,3-dioxane, prominent peaks are observed around 1070-1140 cm⁻¹ and near 940 cm⁻¹.[1]

  • CH₂ and CH₃ Bending: Bending vibrations for the methylene (CH₂) groups of the dioxane ring and the methyl (CH₃) groups of the neopentyl substituents will appear in the 1300-1500 cm⁻¹ region.

  • Neopentyl Group Vibrations: The neopentyl group (a tertiary butyl group attached to a CH₂ group) will contribute to the C-H stretching and bending regions. The presence of the quaternary carbon and multiple methyl groups may lead to characteristic bending patterns.

Comparative IR Data

To illustrate the contributions of the core structures to the spectrum of this compound, the following table summarizes the key experimental IR absorption peaks for 1,3-dioxane and neopentane.

Functional Group/Vibration1,3-Dioxane (cm⁻¹)Neopentane (2,2-dimethylpropane) (cm⁻¹)Predicted for this compound (cm⁻¹)
C-H Stretch (sp³)~2800-3000~2850-3000~2800-3000
C-H Bend (CH₂/CH₃)~1365-1480~1367, ~1480~1365-1480
C-O Stretch (cyclic ether)~1070-1140, ~940N/A~1000-1200
C-C StretchFingerprint Region~933Fingerprint Region

Data for 1,3-dioxane and neopentane are compiled from various spectroscopic databases and literature sources.[1][2][3]

Experimental Protocol: Acquiring IR Spectra via ATR-FTIR

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample, such as this compound, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The typical spectral range for organic compounds is 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Logical Relationship of Functional Groups to IR Spectrum

The following diagram illustrates the correlation between the structural components of this compound and their expected regions of absorption in an IR spectrum.

G cluster_0 This compound Structure cluster_1 Characteristic IR Absorptions (cm⁻¹) Molecule This compound Dioxane_Ring 1,3-Dioxane Ring Molecule->Dioxane_Ring Neopentyl_Groups Neopentyl Groups Molecule->Neopentyl_Groups CO_Stretch C-O Stretch (~1000-1200) Dioxane_Ring->CO_Stretch CH_Stretch C-H Stretch (~2800-3000) Dioxane_Ring->CH_Stretch Neopentyl_Groups->CH_Stretch CH_Bend C-H Bend (~1365-1480) Neopentyl_Groups->CH_Bend

Caption: Functional group contributions to the IR spectrum.

References

X-ray crystallography of 4,6-Dineopentyl-1,3-dioxane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Analytical Techniques for the Structural Elucidation of 4,6-Dineopentyl-1,3-dioxane Derivatives

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. This guide provides an objective comparison of three powerful analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound derivatives. While a specific crystal structure for a this compound derivative is not publicly available, this guide will utilize data from closely related structures to illustrate the principles and comparative strengths of each method.

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of a molecule in its crystalline state. This technique is considered the gold standard for determining the precise arrangement of atoms, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for a Substituted 1,3-Dioxane Analog

Since a crystal structure for this compound is unavailable, we present data for a related compound, 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, to exemplify the type of information obtained.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.132(3)
b (Å)8.234(2)
c (Å)15.205(3)
α (°)90
β (°)114.12(3)
γ (°)90
Volume (ų)1613.9(6)
Z4

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and can be attempted by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Solubilization Solubilization Slow_Evaporation Slow_Evaporation Solubilization->Slow_Evaporation or Single_Crystal Single_Crystal Slow_Evaporation->Single_Crystal Mounting Mounting Single_Crystal->Mounting Xray_Diffraction Xray_Diffraction Mounting->Xray_Diffraction Diffraction_Pattern Diffraction_Pattern Xray_Diffraction->Diffraction_Pattern Structure_Solution Structure_Solution Diffraction_Pattern->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

A Comparative Guide to Analytical Techniques for the Characterization of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 4,6-Dineopentyl-1,3-dioxane. The methodologies and expected data are based on established principles for the characterization of substituted 1,3-dioxane derivatives. This document is intended to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

Introduction to this compound

This compound is a cyclic acetal. The characterization of such molecules is crucial for confirming their identity, stereochemistry, and purity, which are critical parameters in research and drug development. The bulky neopentyl groups at the C4 and C6 positions introduce significant steric hindrance, which influences the conformational preferences of the dioxane ring and can be probed by various analytical methods.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the primary structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 1,3-dioxane derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of the core structure and the substituents.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the characteristic signals for the protons on the dioxane ring and the neopentyl groups. Due to the conformational rigidity imposed by the bulky substituents, the axial and equatorial protons at each position of the dioxane ring are expected to be chemically non-equivalent, leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-2 (axial & equatorial)4.5 - 5.0AB quartetProtons of the acetal methylene group.
H-4, H-6 (axial)3.5 - 4.0MultipletMethine protons adjacent to the neopentyl groups.
H-5 (axial & equatorial)1.2 - 1.8MultipletMethylene protons on the dioxane ring.
-CH₂- (neopentyl)1.0 - 1.5DoubletMethylene protons of the neopentyl groups.
-C(CH₃)₃ (neopentyl)0.8 - 1.0SingletTert-butyl protons of the neopentyl groups.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-293 - 95
C-4, C-675 - 80
C-530 - 35
-C H₂- (neopentyl)45 - 50
-C (CH₃)₃ (neopentyl)30 - 32
-C(C H₃)₃ (neopentyl)29 - 30
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrometry Fragmentation

The molecular ion peak ([M]⁺) should be observed, confirming the molecular weight. Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the ring.

Table 3: Predicted Key Mass Fragments for this compound

m/zProposed Fragment
228[C₁₄H₂₈O₂]⁺ (Molecular Ion)
213[M - CH₃]⁺
171[M - C₄H₉]⁺ (Loss of a tert-butyl group)
87[C₄H₇O₂]⁺ (Fragment of the dioxane ring)
57[C₄H₉]⁺ (tert-butyl cation)

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of a sample and for separating it from starting materials, byproducts, or other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity analysis, particularly for less volatile or thermally sensitive analogs. A reversed-phase C18 column is typically employed with a mobile phase of acetonitrile and water.

Table 4: Comparison of Chromatographic Techniques

TechniquePrincipleTypical ColumnTypical Mobile Phase/Carrier GasDetectionAdvantages
GC-MS Separation based on boiling point and polarity.Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (MS)High resolution, structural information from MS.
HPLC Separation based on polarity.Reversed-phase (e.g., C18)Acetonitrile/WaterUV-Vis or MSSuitable for a wide range of compounds.

Experimental Protocols

Synthesis of 4,6-Disubstituted-1,3-dioxanes

A general procedure for the synthesis of 4,6-disubstituted-1,3-dioxanes involves the acid-catalyzed acetalization of an aldehyde with a 1,3-diol.[1]

  • Reactants : A 1,3-diol (e.g., 2-neopentyl-1,3-propanediol) and an aldehyde (e.g., formaldehyde or its equivalent) are used.

  • Catalyst : A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), is added.[1]

  • Solvent : A non-polar solvent that allows for the azeotropic removal of water, such as toluene or benzene, is used.

  • Procedure : The reactants and catalyst are refluxed in the solvent with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up : The reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product can be purified by distillation or column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • GC Conditions : Use a suitable temperature program to separate the components. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[1]

  • MS Detection : The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 1,3-Diol + Aldehyde Reaction Acid-Catalyzed Acetalization Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Pure 4,6-Dineopentyl- 1,3-dioxane Purification->Product

Diagram 1: General Synthesis Workflow.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS Mass Spectrometry (EI-MS) MS->Structure_Confirmed GCMS GC-MS Purity_Confirmed Purity Confirmed GCMS->Purity_Confirmed HPLC HPLC HPLC->Purity_Confirmed Sample Purified Sample Sample->NMR Sample->MS Sample->GCMS Sample->HPLC

Diagram 2: Analytical Characterization Workflow.

References

A Comparative Analysis of the Stability of 4,6-Dineopentyl-1,3-dioxane and 2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of 4,6-dineopentyl-1,3-dioxane and 2,2-dimethyl-1,3-dioxane, with a focus on their susceptibility to acid-catalyzed hydrolysis. The stability of these cyclic acetals is a critical consideration in their application as protecting groups in multi-step organic synthesis and in the design of prodrugs where controlled release of a parent molecule is desired.

Introduction

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are commonly employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their general stability under neutral and basic conditions. However, they are labile to acidic conditions, undergoing hydrolysis to regenerate the parent carbonyl and diol. The rate of this hydrolysis, and thus the stability of the 1,3-dioxane ring, is highly dependent on the nature and position of substituents on the ring. This guide focuses on the comparative stability of two substituted 1,3-dioxanes: this compound, which possesses bulky substituents on the carbon atoms adjacent to the ring oxygens, and 2,2-dimethyl-1,3-dioxane, which has substituents on the acetal carbon.

Relative Stability: The Role of Steric Hindrance

The primary factor governing the differential stability of these two molecules is steric hindrance. The bulky neopentyl groups in the 4 and 6 positions of this compound create a sterically congested environment around the acetal linkage (O-C2-O). This steric bulk shields the ring oxygen atoms from protonation by an acid catalyst and hinders the approach of a nucleophile, such as water, to the electrophilic C2 carbon. Consequently, this compound is expected to exhibit significantly enhanced stability towards acid-catalyzed hydrolysis compared to 2,2-dimethyl-1,3-dioxane.

In contrast, the methyl groups in 2,2-dimethyl-1,3-dioxane are located directly on the reactive acetal carbon (C2). While they offer some steric protection compared to an unsubstituted 1,3-dioxane, they are considerably less bulky than neopentyl groups. The neopentyl group is well-known for its significant steric effects that can dramatically decrease reaction rates.[1][2] Therefore, the acetal linkage in 2,2-dimethyl-1,3-dioxane is more accessible to acid catalysts and nucleophiles, leading to a faster rate of hydrolysis and lower overall stability under acidic conditions.

Quantitative Stability Data

Based on these principles, a hypothetical comparison of the relative rates of acid-catalyzed hydrolysis is presented in the table below. It is important to note that these are estimated values intended for illustrative purposes and would require experimental verification.

CompoundSubstituent PositionRelative Rate of Hydrolysis (Acid-Catalyzed)Predicted Stability
2,2-dimethyl-1,3-dioxane C21 (Reference)Lower
This compound C4, C6<< 1Higher

Experimental Protocol: Acid-Catalyzed Hydrolysis of 1,3-Dioxanes

The following is a general experimental protocol for determining the rate of acid-catalyzed hydrolysis of a 1,3-dioxane, which can be adapted to compare the stability of this compound and 2,2-dimethyl-1,3-dioxane.

Objective: To measure and compare the rates of acid-catalyzed hydrolysis of this compound and 2,2-dimethyl-1,3-dioxane by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • 2,2-Dimethyl-1,3-dioxane

  • A suitable organic solvent (e.g., dioxane, acetone, or a mixture with water)

  • A strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)

  • Internal standard for quantification (e.g., dodecane for GC analysis)

  • Deionized water

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Reaction Mixtures:

    • In a series of reaction vials, prepare solutions of the 1,3-dioxane (e.g., 0.1 M) and an internal standard in the chosen solvent.

    • Equilibrate the vials to the desired reaction temperature in a thermostated water bath.

  • Initiation of Hydrolysis:

    • To initiate the reaction, add a predetermined amount of the acid catalyst to each vial. The concentration of the acid should be chosen to achieve a measurable reaction rate.[4][5]

    • Start a timer immediately after the addition of the acid.

  • Monitoring the Reaction:

    • At specific time intervals, quench the reaction in one of the vials by adding an aliquot of the reaction mixture to a vial containing a quenching solution.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent.

  • Analysis:

    • Analyze the quenched and extracted samples by GC or NMR.

    • By comparing the peak area of the 1,3-dioxane to that of the internal standard, the concentration of the remaining starting material can be determined at each time point.

  • Data Analysis:

    • Plot the concentration of the 1,3-dioxane versus time.

    • From this data, determine the rate constant (k) for the hydrolysis reaction under the specific conditions.

    • Compare the rate constants for this compound and 2,2-dimethyl-1,3-dioxane to quantitatively assess their relative stability.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between steric hindrance and the stability of the two 1,3-dioxane derivatives towards acid-catalyzed hydrolysis.

G cluster_0 This compound cluster_1 2,2-Dimethyl-1,3-dioxane DNP Bulky neopentyl groups at C4 and C6 SH_DNP High Steric Hindrance around O-C2-O DNP->SH_DNP RA_DNP Reduced accessibility of O atoms and C2 SH_DNP->RA_DNP SR_DNP Slow rate of hydrolysis RA_DNP->SR_DNP HS_DNP High Stability SR_DNP->HS_DNP DM Less bulky methyl groups at C2 SH_DM Low Steric Hindrance around O-C2-O DM->SH_DM RA_DM Greater accessibility of O atoms and C2 SH_DM->RA_DM FR_DM Fast rate of hydrolysis RA_DM->FR_DM LS_DM Low Stability FR_DM->LS_DM

Caption: Steric hindrance dictates the relative stability of the two 1,3-dioxanes.

Conclusion

The stability of 1,3-dioxanes is a critical parameter in their synthetic applications. Based on fundamental principles of organic chemistry, This compound is predicted to be significantly more stable towards acid-catalyzed hydrolysis than 2,2-dimethyl-1,3-dioxane . This enhanced stability is attributed to the pronounced steric hindrance imparted by the bulky neopentyl groups at the C4 and C6 positions, which effectively shield the reactive acetal center from attack. This understanding allows for the rational selection of protecting groups with tailored stability for specific synthetic challenges in research and drug development. Experimental verification of the relative hydrolysis rates will provide valuable quantitative data to further inform these decisions.

References

Spectroscopic Scrutiny: A Comparative Guide to Cis and Trans Isomers of 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of molecules is paramount. This guide provides a detailed comparison of the spectroscopic properties of the cis and trans isomers of 4,6-dineopentyl-1,3-dioxane, offering insights into their conformational differences and the analytical techniques used for their differentiation.

Comparative Spectroscopic Data

The primary distinction between the cis and trans isomers of this compound lies in the orientation of the neopentyl groups relative to the plane of the dioxane ring. In the more stable chair conformation, the cis isomer will have both neopentyl groups in equatorial positions (diequatorial), while the trans isomer will have one equatorial and one axial neopentyl group. These conformational differences lead to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating between these isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the dioxane ring are highly sensitive to their spatial environment.

Expected ¹H NMR Data (in CDCl₃)

Protoncis-Isomer (diequatorial)trans-Isomer (equatorial, axial)Key Differentiators
H-2 (axial) ~4.6-4.8 ppm (triplet)~4.7-4.9 ppm (triplet)Subtle shift differences.
H-2 (equatorial) ~4.9-5.1 ppm (triplet)~5.0-5.2 ppm (triplet)Subtle shift differences.
H-4, H-6 (axial) ~3.6-3.8 ppm (multiplet)Axial H-4/6: ~3.5-3.7 ppmEquatorial H-4/6: ~4.0-4.2 ppmSignificant difference in chemical shifts for the axial and equatorial protons in the trans isomer.
H-5 (axial) ~1.2-1.4 ppm (multiplet)~1.3-1.5 ppm (multiplet)Broader multiplet in the trans isomer due to more complex coupling.
H-5 (equatorial) ~1.6-1.8 ppm (multiplet)~1.7-1.9 ppm (multiplet)
Neopentyl CH₂ ~1.2-1.4 ppm (doublet)Two distinct doublets expectedThe two CH₂ protons of the axial neopentyl group in the trans isomer are diastereotopic and should show different chemical shifts.
Neopentyl C(CH₃)₃ ~0.9 ppm (singlet)Two distinct singlets expectedThe tert-butyl groups of the two neopentyl substituents in the trans isomer are in different magnetic environments.

Expected ¹³C NMR Data (in CDCl₃)

Carboncis-Isomer (diequatorial)trans-Isomer (equatorial, axial)Key Differentiators
C-2 ~94-96 ppm~93-95 ppmMinor shift difference.
C-4, C-6 ~75-77 ppmTwo distinct signals expectedThe axial and equatorial C-4/6 in the trans isomer will have different chemical shifts.
C-5 ~26-28 ppm~25-27 ppm
Neopentyl CH₂ ~48-50 ppmTwo distinct signals expected
Neopentyl C(CH₃)₃ ~32-34 ppm (C), ~29-31 ppm (CH₃)Two sets of distinct signals expected
Infrared (IR) Spectroscopy

IR spectroscopy can provide clues about the overall molecular structure and the presence of specific functional groups. The differences between the cis and trans isomers in their IR spectra are expected to be subtle, primarily appearing in the fingerprint region (below 1500 cm⁻¹).

Vibrational ModeExpected Wavenumber (cm⁻¹)Comments
C-H stretching (neopentyl) 2850-3000Present in both isomers.
C-O-C stretching (ether) 1050-1150The exact position and shape of these bands may differ slightly between the two isomers due to changes in ring conformation and symmetry.
Fingerprint Region 400-1500Minor but potentially reproducible differences in the pattern of absorption bands can be used to distinguish the isomers once reference spectra are established.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely produce similar fragmentation patterns for both isomers due to the high energy involved. However, differential mass spectrometry techniques, which analyze the subtle differences in fragment ion abundances, could potentially be used for stereochemical assignment.[1]

FragmentationExpected m/zComments
[M]⁺ 256Molecular ion peak.
[M - C₄H₉]⁺ 199Loss of a tert-butyl radical.
[M - C₅H₁₁]⁺ 185Loss of a neopentyl radical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Record the spectrum over a spectral width of 0-10 ppm.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Record the spectrum over a spectral width of 0-120 ppm.

    • A sufficient number of scans (typically >1024) should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially for the less symmetric trans isomer, correlation spectroscopy experiments should be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Average at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Stereochemical Assignment Synthesis Synthesis of this compound Separation Chromatographic Separation (e.g., Column Chromatography) Synthesis->Separation Cis_Isomer Purified cis-Isomer Separation->Cis_Isomer Trans_Isomer Purified trans-Isomer Separation->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS NMR_Data Compare Chemical Shifts (δ) and Coupling Constants (J) NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Analyze Fragmentation Patterns MS->MS_Data Conclusion Definitive Assignment of cis and trans Stereochemistry NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

By following the outlined experimental protocols and comparing the obtained spectroscopic data with the expected values, researchers can confidently distinguish between the cis and trans isomers of this compound and other similarly substituted 1,3-dioxane derivatives. This detailed characterization is a critical step in understanding the structure-activity relationships of these compounds in various scientific and industrial applications.

References

Purity Analysis of 4,6-Dineopentyl-1,3-dioxane: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of novel chemical entities. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4,6-Dineopentyl-1,3-dioxane, a substituted dioxane derivative. The performance of GC-MS is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and Purity Analysis

This compound belongs to the class of acetals, which are commonly synthesized through the reaction of an aldehyde or ketone with a diol. The neopentyl groups at the 4 and 6 positions introduce significant steric bulk, which can influence the compound's properties and the synthetic outcome, potentially leading to the formation of isomers and byproducts. Therefore, a robust analytical method is essential to accurately determine the purity of the final product and identify any impurities.

GC-MS for Purity Analysis: A Powerful Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In the context of purity analysis, GC-MS allows for the separation of the main compound from its impurities, followed by their identification based on their mass spectra.

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of this compound is outlined below. This protocol is based on established methods for the analysis of similar 1,3-dioxane derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, dilute the sample to an appropriate concentration (e.g., 100 µg/mL) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

3. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting their fragmentation patterns.

Data Presentation

The quantitative results from the GC-MS analysis can be summarized in a clear and concise table.

ComponentRetention Time (min)Peak Area (%)Identification (based on MS)
This compound15.298.5Confirmed by mass spectrum
Impurity 112.80.8Isomer/Byproduct
Impurity 217.10.5Starting material
Impurity 318.50.2Solvent/Reagent

Comparison with Alternative Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitation accuracy, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography and detection/identification by mass spectrometry.High sensitivity and selectivity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile phase and a stationary phase.Suitable for non-volatile and thermally labile compounds, offers various detection methods (UV, RI, etc.).May have lower resolution for certain isomers compared to GC, requires suitable chromophores for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Elemental Analysis Determines the elemental composition (C, H, N, S, etc.) of a sample.Provides fundamental information about the elemental purity of the compound.Does not provide information about isomeric or structurally similar impurities.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate analytical method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting start Start: this compound Sample dissolve Dissolve in Volatile Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation on GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis and Detection ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities via Mass Spectra chromatogram->identify calculate Calculate Purity (%) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for the purity analysis of this compound by GC-MS.

Purity_Analysis_Decision_Tree cluster_questions Key Considerations cluster_methods Recommended Method start Need for Purity Analysis of This compound q1 Is the compound volatile and thermally stable? start->q1 q2 Is structural information of impurities needed? q1->q2 Yes hplc HPLC q1->hplc No q3 Is high sensitivity required? q2->q3 Yes nmr NMR q2->nmr No (Primary structure known) gcms GC-MS q3->gcms Yes q3->hplc No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

GC-MS is a highly suitable and powerful technique for the purity analysis of this compound, offering excellent separation and identification capabilities for volatile impurities. The provided experimental protocol serves as a robust starting point for method development. However, the choice of the optimal analytical technique should be guided by the specific goals of the analysis, including the nature of potential impurities and the level of structural information required. For non-volatile compounds or when detailed structural elucidation is the primary objective, techniques such as HPLC and NMR, respectively, present viable alternatives. This guide provides the necessary information for researchers to make an informed decision on the most appropriate method for ensuring the quality and purity of their synthesized compounds.

Safety Operating Guide

Safe Disposal of 4,6-Dineopentyl-1,3-dioxane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding the Hazards

Substituted dioxanes, like 1,3-dioxane and 1,4-dioxane, present several potential hazards.[1][2][3][4][5] It is crucial to handle 4,6-Dineopentyl-1,3-dioxane with the assumption that it shares these characteristics:

  • Flammability: Dioxanes are typically highly flammable liquids and vapors.[1][2][3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Use explosion-proof electrical equipment and non-sparking tools.[1][2][3][4]

  • Health Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation.[1][3][4][5] Some dioxanes are suspected of causing cancer and may be fatal if swallowed and enters airways.[1][3][5]

  • Peroxide Formation: Dioxanes can form explosive peroxides upon exposure to air and light, especially over time.[2][6] Containers should be dated upon receipt and opening.[6]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves (e.g., butyl rubber, Viton®).
Eye/Face Protection Use chemical safety goggles and a face shield.
Skin and Body Protection Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][3] If inhalation risk is high, use a NIOSH-approved respirator.

III. Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal Path A Assess Hazards & Don PPE B Segregate Waste A->B Proceed with caution C Select Appropriate Waste Container B->C D Label Container C->D E Store Temporarily in Designated Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Incineration at Approved Facility F->G Final Disposal

Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

1. Segregation of Waste:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep it separate from incompatible materials, such as strong oxidizing agents.[2]

2. Container Selection:

  • Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[1][2][3][4][6]

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The primary hazards (e.g., "Flammable Liquid," "Irritant").

    • The date the first drop of waste was added.[6]

    • Your name, department, and contact information.

4. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and have secondary containment to capture any potential leaks.

  • Store away from heat, ignition sources, and direct sunlight.[1][2][3]

5. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2][6]

  • The primary and recommended method for the final disposal of dioxane compounds is incineration at a permitted hazardous waste facility.[7]

  • While dilution with large amounts of water for discharge to wastewater treatment plants has been mentioned for small quantities of 1,4-dioxane, this is generally not recommended due to its resistance to biodegradation.[7][8]

V. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, and if you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2] Do not use combustible materials like paper towels.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

For large spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 4,6-Dineopentyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4,6-Dineopentyl-1,3-dioxane. The following guidance is extrapolated from safety data for the parent compound, 1,4-dioxane, and general principles of laboratory safety for handling potentially hazardous, uncharacterized chemicals. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Immediate Safety and Logistical Information

This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound in a laboratory setting. Given the lack of specific toxicological data, a highly cautious approach is mandatory.

Potential Hazards

The hazards associated with this compound are inferred from its structural similarity to 1,4-dioxane and other cyclic ethers. These potential hazards include:

  • Flammability: Dioxane and its derivatives are often flammable liquids and vapors.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

  • Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[3][4][5] These peroxides can detonate when concentrated by distillation or when heated.[1][3] It is crucial to assume that this compound shares this hazardous property.

  • Health Hazards: 1,4-Dioxane is a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system.[3][6] It can cause irritation to the eyes, skin, and respiratory tract.[7] Inhalation of vapors may lead to drowsiness and dizziness.[8] It is prudent to assume that this compound may have similar toxic effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on the hazards of related compounds.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Butyl rubber or other chemically resistant gloves.To prevent skin absorption, which is a potential route of exposure.[3][9] Nitrile gloves may be suitable for short-term use, but chemical compatibility should be verified.[6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from splashes and in case of fire.[3][9]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used in a well-ventilated area or a chemical fume hood to prevent inhalation of potentially harmful vapors.[3][7][9]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • All work with this compound must be conducted in a properly functioning chemical fume hood.[3][6]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[7]

    • Remove all potential ignition sources from the work area.[1][9] Use explosion-proof equipment where necessary.[9]

  • Handling:

    • Wear the appropriate PPE at all times.

    • Ground and bond containers when transferring the substance to prevent static discharge.[4]

    • Use the smallest quantity of the chemical necessary for the experiment.[6]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, light, and ignition sources.[4]

    • Store in a designated flammable liquids storage cabinet.[6]

    • Date the container upon receipt and upon opening to track its age for peroxide testing.[3]

    • Test for the presence of peroxides periodically and before any distillation or concentration steps.[1][4]

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain.

  • Unused or expired material should also be disposed of as hazardous waste. It is recommended to dispose of opened containers within one year.[3][9]

Emergency Procedures

Scenario Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area and eliminate all ignition sources. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[3]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Work in Chemical Fume Hood handle1->handle2 handle3 Ground Equipment handle2->handle3 handle4 Conduct Experiment handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Store Waste Appropriately clean2->clean3 clean4 Dispose via EHS clean3->clean4

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.